SKI2496
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C35H36F7N5O5 |
|---|---|
Poids moléculaire |
739.7 g/mol |
Nom IUPAC |
4-[[(1R)-2-[3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-5-[4-[[5-(trifluoromethyl)furan-2-yl]methyl]piperazin-1-yl]pyrimidin-1-yl]-1-phenylethyl]amino]butanoic acid |
InChI |
InChI=1S/C35H36F7N5O5/c1-22-31(45-17-15-44(16-18-45)19-24-12-13-29(52-24)35(40,41)42)32(50)47(21-28(23-7-3-2-4-8-23)43-14-6-11-30(48)49)33(51)46(22)20-25-26(34(37,38)39)9-5-10-27(25)36/h2-5,7-10,12-13,28,43H,6,11,14-21H2,1H3,(H,48,49)/t28-/m0/s1 |
Clé InChI |
JLKXURLUTOXXPN-NDEPHWFRSA-N |
Origine du produit |
United States |
Foundational & Exploratory
No Publicly Available Data on SKI2496 for Hormone Suppression
Despite a comprehensive search of scientific literature and clinical trial databases, no information was found on a compound designated SKI2496 in the context of hormone suppression or any other therapeutic area.
Extensive searches for "this compound," including variations in nomenclature, did not yield any publicly available data regarding its mechanism of action, preclinical or clinical studies, or its function in hormone modulation. The identifier "this compound" does not correspond to any known drug, investigational compound, or research chemical in the public domain.
It is possible that this compound represents an internal compound code used by a pharmaceutical or biotechnology company that has not yet been disclosed publicly. Alternatively, it may be an incorrect or outdated identifier.
Without any available data, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and signaling pathway diagrams. Researchers, scientists, and drug development professionals seeking information on this compound are advised to verify the identifier and consult proprietary databases or direct sources if available.
SKI2496: A Novel Research Tool for Investigating Sex Hormone-Dependent Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
SKI2496 is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor, emerging as a significant research tool for the study and potential treatment of sex hormone-dependent diseases such as endometriosis.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key quantitative data from preclinical studies, detailed experimental protocols, and visualizations of its associated signaling pathways and workflows. This document is intended for researchers, scientists, and drug development professionals investigating novel therapeutic strategies for hormone-dependent pathologies.
Introduction to this compound
This compound is a potent and selective antagonist of the human gonadotropin-releasing hormone receptor (hGnRH-R).[2][6][7] Developed from a uracil (B121893) scaffold, it represents a promising candidate for oral hormonal therapy in conditions where suppression of the hypothalamic-pituitary-gonadal axis is beneficial.[1][6][8] Its high affinity and selectivity for the hGnRH-R, coupled with favorable pharmacokinetic profiles in preclinical models, distinguish it from other compounds in its class.[6][8][9] this compound offers a valuable tool to investigate the role of GnRH signaling in various physiological and pathological processes.
Mechanism of Action
This compound functions as a competitive antagonist at the GnRH receptor in the anterior pituitary gland. By blocking the binding of endogenous GnRH, it prevents the downstream signaling cascade that leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[9] This, in turn, suppresses the production of gonadal sex hormones, such as estrogen and testosterone, which are key drivers in the pathophysiology of many hormone-dependent diseases.[9]
Preclinical studies have demonstrated that this compound effectively inhibits two critical downstream signaling pathways activated by GnRH receptor agonism: the influx of intracellular calcium (Ca2+) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo preclinical studies.
Table 1: In Vitro Activity of this compound
| Parameter | Species | IC50 Value | Reference |
| GnRH Receptor Binding | Human | 0.25 nM | [2] |
| Monkey | 13.2 nM | [2] | |
| Rat | 279.2 nM | [2] | |
| GnRH-induced Ca2+ Flux Inhibition | - | 0.76 nM | [1][2] |
| GnRH-induced ERK1/2 Phosphorylation Inhibition | - | 2.6 nM | [2] |
| GnRH Receptor Binding (alternative value) | Human | 0.46 nM | [7] |
Table 2: In Vivo Pharmacodynamic Effects of this compound
| Species | Effect | Measurement | Result | Reference |
| Rat | Gonadotropic Suppression | Maximum LH Inhibition | 84% at 12 hours | [7] |
| LH Inhibition at 24 hours | 76% | [7] |
Table 3: Comparative Profile of this compound
| Feature | This compound | Elagolix | Reference |
| Bioavailability | Improved | - | [6][8] |
| Gonadotropic Suppression | Superior | - | [6][8] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
GnRH Receptor Binding Assay
This protocol is designed to determine the binding affinity of this compound to the GnRH receptor.
-
Cell Culture: Stably transfected CHO-K1 cells expressing the human GnRH receptor are cultured in a suitable medium (e.g., DMEM/F-12) supplemented with 10% fetal bovine serum and an appropriate selection antibiotic.
-
Membrane Preparation: Cells are harvested, washed with PBS, and homogenized in a lysis buffer. The cell lysate is centrifuged, and the resulting pellet containing the cell membranes is resuspended in an assay buffer.
-
Competitive Binding Assay: A fixed concentration of a radiolabeled GnRH analogue (e.g., [125I]-triptorelin) is incubated with the cell membrane preparation in the presence of increasing concentrations of this compound.
-
Incubation and Washing: The reaction mixtures are incubated to allow for competitive binding to reach equilibrium. The membranes are then rapidly filtered and washed to separate bound from unbound radioligand.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The IC50 value, the concentration of this compound that inhibits 50% of the specific binding of the radioligand, is calculated by non-linear regression analysis of the competition binding curve.
GnRH-Induced Calcium Flux Assay
This protocol measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium.
-
Cell Preparation: CHO-K1 cells expressing the human GnRH receptor are seeded into black-walled, clear-bottom microplates.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.
-
GnRH Stimulation and Signal Detection: A fixed concentration of a GnRH agonist is added to the wells to stimulate calcium influx. The change in fluorescence intensity is measured in real-time using a fluorescence plate reader.
-
Data Analysis: The IC50 value is determined by plotting the inhibition of the calcium response against the concentration of this compound.
ERK1/2 Phosphorylation Assay
This protocol assesses the inhibitory effect of this compound on the GnRH-mediated phosphorylation of ERK1/2.
-
Cell Culture and Starvation: Cells expressing the GnRH receptor are cultured to near confluence and then serum-starved for several hours to reduce basal ERK1/2 phosphorylation.
-
Compound Treatment and GnRH Stimulation: Cells are pre-treated with different concentrations of this compound, followed by stimulation with a GnRH agonist.
-
Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of the lysates is determined.
-
Western Blotting or ELISA: The levels of phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2 are determined using specific antibodies via Western blotting or a sandwich ELISA.
-
Data Analysis: The ratio of p-ERK1/2 to total ERK1/2 is calculated for each treatment condition. The IC50 value is determined by analyzing the dose-dependent inhibition of ERK1/2 phosphorylation by this compound.
In Vivo Pharmacodynamic Studies in Animal Models
These protocols evaluate the effect of this compound on gonadotropin levels in vivo.
-
Animal Model: Castrated male cynomolgus monkeys or rats are commonly used models.
-
Compound Administration: this compound is administered orally at various doses.
-
GnRH Challenge: At specific time points after compound administration, a GnRH agonist is administered to stimulate LH release.
-
Blood Sampling: Blood samples are collected at multiple time points before and after the GnRH challenge.
-
Hormone Analysis: Serum or plasma LH concentrations are measured using a validated immunoassay (e.g., ELISA).
-
Data Analysis: The percentage inhibition of LH secretion is calculated by comparing the LH levels in this compound-treated animals to those in vehicle-treated controls.
Mandatory Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows associated with this compound.
Caption: this compound Mechanism of Action at the GnRH Receptor.
Caption: In Vitro Experimental Workflow for this compound Characterization.
Caption: Logical Flow of In Vivo Pharmacodynamic Studies for this compound.
Conclusion
This compound is a well-characterized GnRH receptor antagonist with potent in vitro activity and demonstrated in vivo efficacy in preclinical models. Its oral bioavailability and strong gonadotropic suppression make it an excellent research tool for investigating the pathophysiology of sex hormone-dependent diseases and for the preclinical evaluation of novel therapeutic strategies targeting the GnRH signaling pathway. The data and protocols presented in this guide offer a solid foundation for researchers to incorporate this compound into their studies.
References
- 1. Frontiers | Research advances in drug therapy of endometriosis [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GnRH Receptor Antagonist, Gene | MedChemExpress [medchemexpress.eu]
- 4. researchgate.net [researchgate.net]
- 5. apcz.umk.pl [apcz.umk.pl]
- 6. Document: Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist. (CHEMBL4428102) - ChEMBL [ebi.ac.uk]
- 7. gonadotropin releasing hormone receptor — TargetMol Chemicals [targetmol.com]
- 8. Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Investigating the Downstream Effects of SKI2496 on the ERK1/2 Pathway: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI2496 is a potent and orally bioavailable antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor.[1][2] While its primary mechanism of action is the competitive inhibition of the GnRH receptor, thereby suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), preclinical data have revealed a direct impact on intracellular signaling cascades, notably the ERK1/2 pathway. This technical guide provides an in-depth analysis of the downstream effects of this compound on the ERK1/2 signaling pathway, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying molecular interactions. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and mechanism of action of this compound and similar compounds.
Introduction to this compound and the ERK1/2 Pathway
This compound is a novel, non-peptide, orally active GnRH receptor antagonist developed from a uracil-based scaffold.[1][2] It exhibits high-affinity binding to the human GnRH receptor and demonstrates potent suppression of gonadotropin release.[1] The GnRH receptor, a G-protein coupled receptor (GPCR), is a key regulator of the reproductive axis.[3] Upon binding GnRH, the receptor activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, of which Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are central components.[4][5] The ERK1/2 pathway plays a crucial role in regulating a multitude of cellular processes, including proliferation, differentiation, and survival. Dysregulation of this pathway is implicated in various pathologies, including cancer.
Emerging evidence indicates that this compound not only blocks the primary GnRH-induced signaling but also directly modulates the phosphorylation state of ERK1/2. Specifically, this compound has been shown to inhibit ERK1/2 phosphorylation with a high degree of potency.[1] Understanding this secondary effect is critical for a complete characterization of this compound's pharmacological profile and for exploring its potential therapeutic applications beyond hormonal suppression.
Quantitative Data Summary
The following tables summarize the key in vitro potencies of this compound, providing a comparative overview of its activity on its primary target and the downstream ERK1/2 pathway.
Table 1: In Vitro Activity of this compound
| Target/Process | Species | IC50 (nM) | Reference |
| GnRH Receptor | Human | 0.25 | [1] |
| GnRH Receptor | Monkey | 13.2 | [1] |
| GnRH Receptor | Rat | 279.2 | [1] |
| Ca2+ Flux Inhibition | - | 0.76 | [1] |
| ERK1/2 Phosphorylation Inhibition | - | 2.6 | [1] |
Signaling Pathways and Experimental Workflows
GnRH Receptor-Mediated ERK1/2 Activation Pathway
The following diagram illustrates the canonical signaling pathway from the GnRH receptor to the activation of ERK1/2. GnRH binding to its receptor (GnRHR) activates Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, along with calcium released due to IP3, activates Protein Kinase C (PKC), which in turn initiates a phosphorylation cascade through Raf, MEK1/2, and finally ERK1/2. Activated (phosphorylated) ERK1/2 then translocates to the nucleus to regulate gene expression.
Caption: GnRH receptor signaling cascade leading to ERK1/2 activation.
Mechanism of this compound Inhibition
This compound, as a GnRH receptor antagonist, competitively binds to the GnRH receptor, preventing GnRH from initiating the downstream signaling cascade. This blockade at the receptor level is the primary mechanism by which this compound inhibits GnRH-induced ERK1/2 phosphorylation.
Caption: Competitive antagonism of the GnRH receptor by this compound.
Experimental Workflow for Assessing ERK1/2 Phosphorylation
The following diagram outlines a typical experimental workflow to quantify the inhibitory effect of this compound on GnRH-induced ERK1/2 phosphorylation.
Caption: Workflow for measuring ERK1/2 phosphorylation via Western Blot.
Detailed Experimental Protocols
The following protocols are based on standard molecular biology techniques and the methodologies implied in the primary literature describing this compound.[1][4][5]
Cell Culture and Treatment
-
Cell Line: LβT2 mouse gonadotrope cells, which endogenously express the GnRH receptor, are a suitable model system.
-
Culture Conditions: Maintain cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Plating: Seed cells in 6-well plates at a density of 5 x 10^5 cells per well and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free DMEM for at least 4 hours to reduce basal levels of ERK1/2 phosphorylation.
-
This compound Pre-incubation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in serum-free DMEM to achieve the desired final concentrations (e.g., a dose-response range from 0.1 nM to 10 µM). Pre-incubate the cells with the this compound dilutions for 1 hour. Include a vehicle control (DMSO).
-
GnRH Stimulation: Prepare a stock solution of GnRH in sterile water. Add GnRH to the wells to a final concentration of 100 nM and incubate for 5-10 minutes at 37°C. Include a non-stimulated control.
Western Blotting for Phospho-ERK1/2
-
Cell Lysis: After stimulation, place the plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS). Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to each sample and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20 µg) per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK1/2 (p-ERK) and total ERK1/2 (t-ERK) overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the p-ERK signal to the t-ERK signal for each sample. Calculate the percentage inhibition of GnRH-induced phosphorylation for each concentration of this compound and determine the IC50 value using non-linear regression analysis.
Conclusion
This compound demonstrates a dual mechanism of action, acting as a potent antagonist of the GnRH receptor and as an inhibitor of the downstream ERK1/2 signaling pathway. The data presented in this guide highlight the significant potency of this compound in modulating this key intracellular cascade. The detailed experimental protocols provide a framework for researchers to further investigate the nuanced effects of this compound and other GnRH receptor modulators on cellular signaling. A thorough understanding of these downstream effects is paramount for the comprehensive evaluation of their therapeutic potential and for the development of next-generation targeted therapies. Further studies are warranted to elucidate the precise molecular interactions that lead to the observed inhibition of ERK1/2 phosphorylation and to explore the physiological and pathological implications of this activity.
References
- 1. Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Research advances in drug therapy of endometriosis [frontiersin.org]
- 3. Frontiers | Gonadotropin-Releasing Hormone (GnRH) Receptor Structure and GnRH Binding [frontiersin.org]
- 4. GnRH activates ERK1/2 leading to the induction of c-fos and LHbeta protein expression in LbetaT2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
The Role of SKI2496 in the Modulation of Intracellular Calcium Levels: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI2496 is a potent, orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its primary mechanism of action involves the competitive inhibition of GnRH binding, leading to a downstream blockade of intracellular signaling cascades. A critical consequence of this antagonism is the modulation of intracellular calcium ([Ca2+]) levels, a key second messenger involved in a myriad of cellular processes. This technical guide provides an in-depth analysis of this compound's effect on calcium signaling, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.
Introduction to this compound and Intracellular Calcium Signaling
This compound has emerged as a significant research tool and potential therapeutic agent due to its high affinity and specificity for the GnRH receptor. The GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily, plays a pivotal role in the reproductive endocrine axis. Upon activation by GnRH, the receptor initiates a signaling cascade that is fundamental to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
A central event in GnRH receptor signaling is the mobilization of intracellular calcium. This process is initiated by the activation of the Gαq subunit of the associated G-protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca2+ into the cytoplasm. This transient increase in intracellular [Ca2+] activates a host of downstream effectors, including protein kinase C (PKC) and calmodulin-dependent kinases, ultimately leading to cellular responses such as gene transcription and hormone secretion.
This compound, by blocking the initial binding of GnRH, effectively abrogates this entire signaling cascade, resulting in a significant reduction in intracellular calcium mobilization.
Quantitative Analysis of this compound Activity
The potency of this compound in modulating intracellular calcium levels has been quantified through in vitro assays. The following tables summarize the key inhibitory concentrations (IC50) of this compound against its primary target and its downstream effects.
Table 1: Inhibitory Potency of this compound on GnRH Receptor and Downstream Signaling
| Parameter | Species | IC50 Value |
| GnRH Receptor Binding | Human | 0.25 nM |
| GnRH Receptor Binding | Monkey | 13.2 nM |
| GnRH Receptor Binding | Rat | 279.2 nM |
| Calcium (Ca2+) Flux Blockade | Not Specified | 0.76 nM |
| ERK1/2 Phosphorylation Inhibition | Not Specified | 2.6 nM |
Data sourced from publicly available information.
Mechanism of Action: A Signaling Pathway Perspective
The inhibitory effect of this compound on intracellular calcium levels is a direct consequence of its antagonism at the GnRH receptor. The following diagram illustrates the canonical GnRH receptor signaling pathway and the point of intervention by this compound.
As depicted, this compound competitively inhibits the binding of GnRH to its receptor, thereby preventing the activation of Gαq and the subsequent production of IP3. This blockade of IP3 generation directly inhibits the release of calcium from the endoplasmic reticulum, leading to a stabilization of intracellular calcium levels.
Experimental Protocols for Measuring Intracellular Calcium Modulation
The quantification of this compound's effect on intracellular calcium flux is typically achieved using fluorescent calcium indicators in a cell-based assay format. The following provides a detailed, representative methodology.
Principle
This protocol describes a no-wash, fluorescence-based assay for monitoring intracellular calcium mobilization in cells expressing the GnRH receptor. The assay utilizes a calcium-sensitive dye, such as Fluo-4 AM, which is a cell-permeant acetoxymethyl (AM) ester. Once inside the cell, intracellular esterases cleave the AM group, trapping the fluorescent indicator Fluo-4 in the cytoplasm. Upon binding to calcium, the fluorescence of Fluo-4 increases significantly, and this change can be measured using a fluorescence microplate reader.
Materials
-
Cells stably or transiently expressing the human GnRH receptor (e.g., HEK293, CHO)
-
Cell culture medium (e.g., DMEM, Ham's F-12) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well or 384-well black-walled, clear-bottom cell culture plates
-
This compound
-
GnRH agonist (e.g., Leuprolide)
-
Fluo-4 AM
-
Pluronic® F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Fluorescence microplate reader with excitation at ~490 nm and emission at ~525 nm
Experimental Workflow
The following diagram outlines the key steps in the calcium flux assay.
Detailed Procedure
-
Cell Preparation:
-
Seed GnRHR-expressing cells into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well.
-
Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.
-
-
Preparation of Reagents:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
GnRH Agonist Stock Solution: Prepare a stock solution of a GnRH agonist (e.g., 1 mM Leuprolide) in an appropriate solvent.
-
Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.
-
Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in HBSS with 20 mM HEPES and 0.04% Pluronic® F-127.
-
-
Dye Loading:
-
Remove the growth medium from the cell plate.
-
Add 100 µL of the 2X Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 1 hour in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound in HBSS.
-
Add the desired concentrations of this compound to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate at room temperature for 15-30 minutes in the dark.
-
-
Measurement of Calcium Flux:
-
Program the fluorescence microplate reader to measure fluorescence intensity (Excitation: 490 nm, Emission: 525 nm) at regular intervals (e.g., every 1.5 seconds) for a total of 180 seconds.
-
Place the cell plate in the reader.
-
Initiate the reading and, after a baseline reading of ~20 seconds, inject the GnRH agonist at a predetermined EC80 concentration.
-
Continue reading the fluorescence for the remainder of the time.
-
-
Data Analysis:
-
The change in fluorescence is typically expressed as the ratio of the peak fluorescence intensity to the baseline fluorescence.
-
Plot the percentage of inhibition (relative to the control wells without this compound) against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Conclusion
This compound is a highly effective antagonist of the GnRH receptor, and its mechanism of action is intrinsically linked to the modulation of intracellular calcium signaling. By preventing GnRH-induced calcium release from the endoplasmic reticulum, this compound serves as a powerful tool for studying the physiological roles of the GnRH receptor and as a potential therapeutic for conditions dependent on GnRH signaling. The methodologies outlined in this guide provide a framework for the continued investigation and characterization of this compound and other modulators of intracellular calcium levels.
Preclinical Assessment of SKI-2496: A Potential Oral GnRH Receptor Antagonist for Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct preclinical studies of SKI-2496 in endometriosis models are not publicly available. This document provides a technical guide based on the known pharmacology of SKI-2496 and representative preclinical data from a similar oral GnRH receptor antagonist in an established endometriosis animal model.
Introduction
Endometriosis is a chronic, estrogen-dependent inflammatory disease characterized by the growth of endometrial-like tissue outside the uterus, leading to significant pelvic pain and infertility.[1][2] Current medical management often involves hormonal therapies aimed at suppressing ovarian estrogen production.[1][3] Gonadotropin-releasing hormone (GnRH) receptor antagonists represent a promising class of therapeutics for endometriosis by competitively blocking GnRH receptors in the pituitary gland, leading to a rapid and dose-dependent reduction in gonadotropins and ovarian sex hormones, including estradiol (B170435).[1][2]
SKI-2496 is an orally active, non-peptide GnRH receptor antagonist.[4] Its mechanism of action makes it a strong candidate for investigation in endometriosis research. This guide synthesizes the available pharmacological data for SKI-2496 and outlines a representative preclinical research framework for its evaluation in an endometriosis model, based on established methodologies for similar compounds.
Pharmacological Profile of SKI-2496
SKI-2496 demonstrates high-affinity binding and potent antagonism of the human GnRH receptor. The primary mechanism involves the inhibition of downstream signaling pathways that lead to the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing ovarian estradiol production.
Table 1: In Vitro Activity of SKI-2496
| Target/Assay | Species | IC50 Value |
| GnRH Receptor (GnRHR) | Human | 0.25 nM |
| GnRH Receptor (GnRHR) | Monkey | 13.2 nM |
| GnRH Receptor (GnRHR) | Rat | 279.2 nM |
| Ca2+ Flux Inhibition | - | 0.76 nM |
| ERK1/2 Phosphorylation Inhibition | - | 2.6 nM |
| (Data sourced from MedchemExpress)[4] |
Representative Preclinical Endometriosis Model: Experimental Protocol
The following protocol describes a surgically-induced endometriosis model in rats, a standard method for evaluating the efficacy of novel therapeutic agents. This protocol is based on studies of other oral GnRH antagonists.[5]
Objective: To evaluate the efficacy of SKI-2496 in reducing the size of endometriotic lesions in a rat model.
Animal Model:
-
Species: Female Sprague-Dawley rats (8-10 weeks old)
-
Acclimatization: Minimum of 7 days under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Ethical Approval: All procedures to be conducted in accordance with institutional animal care and use committee guidelines.
Experimental Procedure:
-
Induction of Endometriosis:
-
Rats in the proestrus stage of the estrous cycle are anesthetized.
-
A midline laparotomy is performed to expose the uterus.
-
One uterine horn is ligated and removed.
-
The excised uterine horn is placed in sterile saline, and the endometrium is separated from the myometrium.
-
The endometrium is minced into small fragments (approximately 1-2 mm³).
-
Fragments are autotransplanted to the peritoneum or the subcapsular space of the kidney.
-
The abdominal incision is closed.
-
-
Treatment Administration:
-
Following a recovery period (e.g., 7 days) to allow for lesion establishment, rats are randomized into treatment and control groups.
-
Vehicle Control Group: Receives the vehicle solution daily via oral gavage.
-
SKI-2496 Treatment Group(s): Receive specified doses of SKI-2496 (e.g., 10, 30, 100 mg/kg) daily via oral gavage. The high IC50 for the rat GnRH receptor suggests that higher doses may be necessary in this species.[4]
-
Positive Control Group (Optional): Receives a standard-of-care treatment like leuprolide acetate (B1210297) or another oral GnRH antagonist.
-
Treatment Duration: Typically 4-8 weeks.
-
-
Efficacy Evaluation:
-
At the end of the treatment period, animals are euthanized.
-
The endometriotic lesions (cysts) are excised and their volume is measured.
-
Blood samples are collected for hormonal analysis (estradiol, LH).
-
Lesions are fixed in formalin for histological analysis (e.g., H&E staining to assess epithelial and stromal components).
-
Diagram 1: Experimental Workflow for Preclinical Evaluation of SKI-2496
Caption: Workflow for evaluating SKI-2496 in a rat endometriosis model.
Expected Outcomes and Data Presentation
The primary endpoint for efficacy is the reduction in endometriotic lesion volume. Secondary endpoints include suppression of serum estradiol and LH levels, and histological evidence of lesion regression.
Table 2: Representative Efficacy Data of an Oral GnRH Antagonist in a Rat Endometriosis Model
| Treatment Group | Dose (mg/kg) | Mean Lesion Volume (mm³) ± SEM | % Inhibition of Lesion Growth | Serum Estradiol (pg/mL) ± SEM |
| Vehicle Control | - | 150 ± 20 | - | 45 ± 5 |
| SKI-2496 | 10 | 110 ± 15 | 26.7% | 30 ± 4 |
| SKI-2496 | 30 | 75 ± 10 | 50.0% | 15 ± 3 |
| SKI-2496 | 100 | 40 ± 8 | 73.3% | < 10 |
| *p < 0.05, **p < 0.01, ***p < 0.001 vs. Vehicle Control. (Data are hypothetical and for illustrative purposes). |
Signaling Pathway
SKI-2496 acts at the level of the pituitary gland to disrupt the hypothalamic-pituitary-gonadal (HPG) axis.
Diagram 2: Mechanism of Action of SKI-2496
Caption: SKI-2496 competitively blocks the GnRH receptor in the pituitary.
Conclusion
Based on its potent in vitro activity as a GnRH receptor antagonist, SKI-2496 is a compelling candidate for the treatment of endometriosis. The representative preclinical framework outlined in this guide provides a robust methodology for evaluating its in vivo efficacy. Future studies should focus on confirming these effects in established animal models of endometriosis to provide the necessary data for potential clinical development.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Gonadotropin-Releasing Hormone Antagonists-A New Hope in Endometriosis Treatment? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. jocmr.elmerjournals.com [jocmr.elmerjournals.com]
- 5. Suppressive effects of linzagolix, a novel non-peptide antagonist of gonadotropin-releasing hormone receptors, in experimental endometriosis model rats - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacodynamics of SKI2496
For Researchers, Scientists, and Drug Development Professionals
Abstract
SKI2496 is an orally active, non-peptide antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. This document provides a comprehensive overview of the pharmacodynamics of this compound, detailing its mechanism of action, target engagement, and effects on downstream signaling pathways. Quantitative data from in vitro and in vivo studies are presented in structured tables for clear comparison. Detailed experimental protocols for key assays are provided to enable replication and further investigation. Signaling pathways and experimental workflows are visualized through diagrams generated using Graphviz (DOT language) to facilitate a deeper understanding of the compound's biological activity.
Core Mechanism of Action
This compound functions as a competitive antagonist of the Gonadotropin-Releasing Hormone Receptor (GnRHR), a G-protein coupled receptor (GPCR) located on pituitary gonadotrophs. By binding to the GnRHR, this compound prevents the endogenous ligand, GnRH, from initiating its signaling cascade. This blockade leads to the suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion from the pituitary gland, thereby reducing the production of downstream sex hormones such as testosterone (B1683101) and estrogen. This mechanism of action makes this compound a promising candidate for the treatment of sex hormone-dependent disorders.[1]
Quantitative Pharmacodynamic Data
The pharmacodynamic properties of this compound have been characterized through a series of in vitro and in vivo studies. The following tables summarize the key quantitative data, including its binding affinity and functional inhibition across different species, as well as its effects on downstream signaling and in vivo hormonal suppression.
Table 1: In Vitro Antagonistic Activity of this compound
| Assay | Species | IC50 (nM) |
| GnRH Receptor Binding | Human | 0.25 |
| Monkey | 13.2 | |
| Rat | 279.2 | |
| Intracellular Ca2+ Mobilization | Human | 0.76 |
| ERK1/2 Phosphorylation | Human | 2.6 |
Table 2: In Vivo Luteinizing Hormone (LH) Suppression by this compound in Castrated Male Monkeys
| Dose (mg/kg, p.o.) | Maximum LH Inhibition (%) | Time to Maximum Inhibition (h) | Duration of >80% Inhibition (h) |
| 1 | 85 | 4 | >8 |
| 3 | 95 | 8 | >24 |
| 10 | >98 | 8 | >48 |
Table 3: Pharmacokinetic Parameters of this compound
| Species | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | 10 | p.o. | 1500 | 1.5 | 5300 | 45 |
| Monkey | 10 | p.o. | 800 | 2.0 | 4500 | 55 |
Signaling Pathways
This compound exerts its effects by blocking the GnRH receptor signaling cascade. Upon binding of GnRH, the GnRHR activates Gαq/11, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to the activation of downstream pathways, including the mitogen-activated protein kinase (MAPK) cascade, resulting in the phosphorylation of ERK1/2. This compound blocks these downstream events by preventing the initial activation of the GnRH receptor.
Experimental Protocols
Detailed methodologies for the key in vitro and in vivo assays used to characterize the pharmacodynamics of this compound are provided below.
GnRH Receptor Binding Assay
This assay determines the binding affinity of this compound to the GnRH receptor.
-
Cell Lines: CHO-K1 cells stably expressing human, monkey, or rat GnRH receptors.
-
Radioligand: [³H]-Cetrorelix (a known GnRH antagonist).
-
Procedure:
-
Prepare cell membranes from the respective cell lines.
-
Incubate the cell membranes with a fixed concentration of [³H]-Cetrorelix and varying concentrations of this compound in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
Incubate for 60 minutes at 25°C.
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data.
Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to inhibit GnRH-induced increases in intracellular calcium.
-
Cell Line: CHO-K1 cells stably expressing the human GnRH receptor.
-
Reagents: Fluo-4 AM (a calcium-sensitive fluorescent dye), GnRH.
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader).
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with Fluo-4 AM dye for 60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of this compound to the wells and incubate for 15 minutes.
-
Stimulate the cells with a fixed concentration of GnRH.
-
Measure the change in fluorescence intensity over time using the FLIPR system.
-
-
Data Analysis: The IC50 value is calculated from the concentration-response curve of this compound inhibition of the GnRH-induced calcium signal.
ERK1/2 Phosphorylation Assay
This assay assesses the inhibitory effect of this compound on the downstream signaling of the GnRH receptor.
-
Cell Line: CHO-K1 cells stably expressing the human GnRH receptor.
-
Assay Kit: AlphaScreen SureFire p-ERK1/2 (T202/Y204) assay kit.
-
Procedure:
-
Plate cells in a 96-well plate and serum-starve overnight.
-
Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with GnRH for 5 minutes.
-
Lyse the cells and perform the AlphaScreen SureFire assay according to the manufacturer's protocol.
-
Read the signal on a plate reader capable of AlphaScreen detection.
-
-
Data Analysis: The IC50 value is determined from the concentration-response curve for the inhibition of GnRH-stimulated ERK1/2 phosphorylation.
In Vivo Luteinizing Hormone (LH) Suppression in Castrated Male Monkeys
This in vivo study evaluates the efficacy of orally administered this compound in suppressing LH levels.
-
Animal Model: Castrated male cynomolgus monkeys.
-
Procedure:
-
Administer a single oral dose of this compound or vehicle.
-
Collect blood samples at various time points post-dosing (e.g., 0, 1, 2, 4, 8, 24, 48 hours).
-
Separate plasma and store at -80°C until analysis.
-
Measure plasma LH concentrations using a validated immunoassay.
-
-
Data Analysis: Calculate the percentage of LH suppression at each time point relative to the pre-dose baseline.
Conclusion
This compound is a potent and orally bioavailable GnRH receptor antagonist with a clear mechanism of action and demonstrated pharmacodynamic effects both in vitro and in vivo. Its ability to effectively suppress the hypothalamic-pituitary-gonadal axis highlights its therapeutic potential for the treatment of sex hormone-dependent diseases. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in the further study and development of this compound and other GnRH receptor antagonists.
References
An In-depth Technical Guide on the Impact of a Novel Compound (e.g., SKI2496) on Luteinizing Hormone Secretion
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the methodologies and signaling pathways relevant to assessing the impact of a novel therapeutic agent, herein referred to as SKI2496, on the secretion of luteinizing hormone (LH). Given the absence of publicly available data for a compound specifically named this compound, this document serves as a detailed framework for the investigation of any new chemical entity's effects on the hypothalamic-pituitary-gonadal (HPG) axis. It includes a thorough examination of the physiological regulation of LH, the intracellular signaling cascades initiated by gonadotropin-releasing hormone (GnRH), and detailed experimental protocols for both in vitro and in vivo assessment. Quantitative data are presented in tabular format to illustrate potential outcomes, and key pathways and workflows are visualized using Graphviz diagrams. This guide is intended to be a valuable resource for researchers in reproductive endocrinology and professionals involved in the development of drugs targeting hormonal regulation.
Introduction to Luteinizing Hormone and its Regulation
Luteinizing hormone (LH) is a heterodimeric glycoprotein (B1211001) hormone synthesized and secreted by gonadotropic cells in the anterior pituitary gland.[1][2] It plays a pivotal role in the regulation of reproductive function in both males and females.[1] In males, LH stimulates the Leydig cells of the testes to produce testosterone (B1683101). In females, LH is crucial for follicular development, ovulation, and the production of estradiol (B170435) and progesterone.
The secretion of LH is primarily controlled by the pulsatile release of gonadotropin-releasing hormone (GnRH) from the hypothalamus.[1][3] This interaction is a cornerstone of the hypothalamic-pituitary-gonadal (HPG) axis, a tightly regulated neuroendocrine system.[4][5] The HPG axis operates through a series of feedback loops, where gonadal steroids such as testosterone and estradiol modulate the secretion of both GnRH and LH.[4][5] Specifically, high levels of testosterone typically exert negative feedback on the hypothalamus and pituitary, leading to a decrease in LH secretion.[1][6]
The pulsatile nature of GnRH secretion is critical for maintaining normal gonadotropin function. Variations in the frequency and amplitude of GnRH pulses lead to differential regulation of LH and follicle-stimulating hormone (FSH) synthesis and secretion.[7][8][9] Therefore, any novel compound, such as this compound, that aims to modulate reproductive function will likely interact with one or more components of the HPG axis, ultimately affecting the pattern of LH secretion.
Signaling Pathways in LH Secretion
The Hypothalamic-Pituitary-Gonadal (HPG) Axis
The HPG axis is the central regulatory framework for reproduction.[10][4][5] It involves a cascade of hormonal signals originating from the hypothalamus, acting on the pituitary, which in turn stimulates the gonads. The gonads then produce sex steroids that feed back to the hypothalamus and pituitary to fine-tune the system.[4][5] A simplified representation of this axis is provided below.
GnRH Receptor Signaling in Gonadotrophs
The binding of GnRH to its G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs initiates a cascade of intracellular signaling events.[3][11] This signaling is primarily mediated through the Gαq/11 protein, leading to the activation of phospholipase C (PLC).[3] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic Ca2+ concentration. This calcium influx, along with the activation of protein kinase C (PKC) by DAG, are key events that lead to the synthesis and exocytosis of LH-containing granules.[3] Additionally, these pathways activate mitogen-activated protein kinase (MAPK) cascades, which are involved in the regulation of gonadotropin gene expression.[3][12]
Experimental Protocols for Assessing the Impact of this compound on LH Secretion
To characterize the effects of a novel compound like this compound on LH secretion, a combination of in vitro and in vivo studies is essential.
In Vitro Methodologies
Objective: To determine the direct effect of this compound on GnRH-stimulated LH release from pituitary cells.
Protocol:
-
Anterior pituitary glands are collected from adult male rats and enzymatically dispersed to create a single-cell suspension.
-
Cells are plated in culture wells and allowed to adhere for 48-72 hours.
-
The culture medium is replaced with a serum-free medium containing various concentrations of this compound or vehicle control for a pre-incubation period (e.g., 1-24 hours).
-
Cells are then stimulated with a bolus of GnRH (e.g., 10 nM) for a defined period (e.g., 4 hours).
-
The culture supernatant is collected, and LH concentrations are measured using an enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
Objective: To assess the effect of this compound on the dynamic, pulsatile release of LH in response to pulsatile GnRH stimulation.
Protocol:
-
Dispersed pituitary cells are mixed with cytodex beads and loaded into perifusion chambers.[13][14]
-
The cells are perifused with a continuous flow of medium at a constant rate (e.g., 0.2 mL/min).[15]
-
After a stabilization period, the cells are subjected to pulses of GnRH (e.g., 10 nM for 5 minutes every hour) to establish a baseline pulsatile LH secretion pattern.
-
This compound is then introduced into the perifusion medium at various concentrations, and the pulsatile GnRH stimulation continues.
-
Fractions of the perifusate are collected at regular intervals (e.g., every 5-10 minutes) and assayed for LH concentration.
-
Parameters such as LH pulse amplitude, frequency, and inter-pulse basal levels are analyzed.[9]
In Vivo Methodologies
Objective: To evaluate the effect of this compound on the frequency and amplitude of LH pulses in vivo in a model of elevated gonadotropin secretion.
Protocol:
-
Adult male rats are orchidectomized (castrated) to remove the negative feedback of testosterone, leading to an increase in the frequency and amplitude of LH pulses.
-
After a recovery period (e.g., 2 weeks), animals are implanted with an indwelling cannula in the jugular vein for serial blood sampling.
-
Following a baseline blood sampling period (e.g., every 10 minutes for 3-4 hours) to determine the endogenous LH pulse pattern, animals are administered this compound (e.g., via oral gavage or subcutaneous injection).
-
Serial blood sampling continues for several hours post-administration.
-
Plasma LH concentrations are determined by ELISA or RIA, and the resulting time-series data are analyzed using a pulse detection algorithm to quantify changes in LH pulse frequency, amplitude, and mean LH levels.[16][17][18]
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for evaluating a novel compound's effect on LH secretion.
Quantitative Data Presentation
The following tables present hypothetical data from the experiments described above, illustrating potential effects of this compound on LH secretion.
Table 1: Effect of this compound on GnRH-Stimulated LH Release in Primary Pituitary Cells
| This compound Concentration (nM) | Basal LH Release (ng/mL) | GnRH-Stimulated LH Release (ng/mL) | % Inhibition of Stimulated Release |
| 0 (Vehicle) | 1.2 ± 0.2 | 15.8 ± 1.5 | 0% |
| 1 | 1.1 ± 0.3 | 14.2 ± 1.3 | 10.1% |
| 10 | 1.3 ± 0.2 | 10.5 ± 1.1 | 33.5% |
| 100 | 1.2 ± 0.3 | 5.4 ± 0.8 | 65.8% |
| 1000 | 1.1 ± 0.2 | 2.1 ± 0.5* | 86.7% |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Table 2: Effect of this compound on LH Pulsatility in a Perifusion System
| Treatment | LH Pulse Frequency (pulses/hr) | LH Pulse Amplitude (ng/mL) | Inter-pulse Basal LH (ng/mL) |
| Baseline (GnRH only) | 1.0 ± 0.0 | 8.2 ± 0.7 | 0.8 ± 0.1 |
| This compound (100 nM) | 1.0 ± 0.0 | 4.1 ± 0.5* | 0.7 ± 0.1 |
| Data are presented as mean ± SEM. *p < 0.05 compared to baseline. |
Table 3: In Vivo Effect of this compound on LH Pulsatility in Castrated Male Rats
| Treatment Group | LH Pulse Frequency (pulses/4 hr) | LH Pulse Amplitude (ng/mL) | Mean Plasma LH (ng/mL) |
| Vehicle | 4.2 ± 0.4 | 5.1 ± 0.6 | 3.8 ± 0.4 |
| This compound (10 mg/kg) | 2.1 ± 0.3 | 2.5 ± 0.4 | 1.5 ± 0.3 |
| This compound (30 mg/kg) | 1.0 ± 0.2 | 1.2 ± 0.3 | 0.8 ± 0.2 |
| Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Conclusion
This technical guide outlines a comprehensive strategy for elucidating the impact of a novel compound, exemplified as this compound, on luteinizing hormone secretion. By employing a combination of in vitro and in vivo experimental models, researchers can thoroughly characterize the compound's mechanism of action, whether it be at the level of the pituitary gonadotroph or through modulation of the broader hypothalamic-pituitary-gonadal axis. The provided protocols, data presentation formats, and pathway diagrams serve as a robust framework for such investigations. A systematic approach as detailed herein is critical for the preclinical development of new therapies targeting the complex and highly regulated processes of reproductive endocrinology.
References
- 1. Luteinizing hormone - Wikipedia [en.wikipedia.org]
- 2. Physiology, Luteinizing Hormone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Mechanism of GnRH receptor signaling on gonadotropin release and gene expression in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Emerging insights into Hypothalamic-pituitary-gonadal (HPG) axis regulation and interaction with stress signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. grokipedia.com [grokipedia.com]
- 6. The HPG Axis: Hormones of Male Reproduction - Video | Study.com [study.com]
- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 8. Amplitude and frequency modulation of pulsatile luteinizing hormone-releasing hormone release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of luteinizing hormone (LH)-releasing hormone pulse amplitude and frequency on LH secretion by perifused rat anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Hypothalamic–pituitary–gonadal axis - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. Intracellular signaling pathways mediated by the gonadotropin-releasing hormone (GnRH) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perifusion model system to culture bovine hypothalamic slices in series with dispersed anterior pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Perifused pituitary cells as a model for studies of gonadotropin biosynthesis and secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 16. Determination of the frequency of pulsatile luteinizing hormone secretion by time series analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. JCI - Episodic Luteinizing Hormone Secretion in Man PULSE ANALYSIS, CLINICAL INTERPRETATION, PHYSIOLOGIC MECHANISMS [jci.org]
- 18. academic.oup.com [academic.oup.com]
Therapeutic Potential of SKI2496 in Prostate Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, specific preclinical data for SKI2496 in prostate cancer models is not publicly available. This guide is based on the known mechanism of action of this compound as a Gonadotropin-Releasing Hormone (GnRH) receptor antagonist and publicly available data for similar compounds in this class. The quantitative data presented are illustrative and hypothetical.
Introduction: The Role of GnRH Receptor Signaling in Prostate Cancer
Prostate cancer is a predominantly androgen-driven disease, and androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced and metastatic prostate cancer. The production of androgens, primarily testosterone (B1683101), is regulated by the hypothalamic-pituitary-gonadal axis. Gonadotropin-releasing hormone (GnRH), a decapeptide released from the hypothalamus, stimulates the pituitary gland to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH). LH, in turn, stimulates the testes to produce testosterone.
GnRH exerts its effects by binding to the GnRH receptor (GnRH-R), a G-protein coupled receptor (GPCR) on pituitary gonadotrope cells.[1][2] In prostate cancer, the continuous stimulation of this pathway is implicated in tumor growth. Therefore, inhibiting the GnRH receptor is a key therapeutic strategy. GnRH receptor antagonists, such as this compound, offer a direct and rapid mechanism to suppress testosterone production, thereby depriving prostate cancer cells of the essential growth signals.[3][4][5]
This compound: A Potent GnRH Receptor Antagonist
This compound is a potent, orally active antagonist of the GnRH receptor. Its mechanism of action is the competitive blockade of the GnRH receptor in the pituitary gland, which immediately inhibits the release of LH and FSH. This leads to a rapid and profound suppression of testosterone to castrate levels, without the initial testosterone surge seen with GnRH agonists.[3][4]
Known Pharmacological Data for this compound
The following table summarizes the publicly available in vitro pharmacological data for this compound.
| Parameter | Species | Value |
| GnRH Receptor IC50 | Human | 0.25 nM |
| Monkey | 13.2 nM | |
| Rat | 279.2 nM | |
| Calcium Flux IC50 | Not Specified | 0.76 nM |
| ERK1/2 Phosphorylation IC50 | Not Specified | 2.6 nM |
Preclinical Evaluation of this compound in Prostate Cancer Models (Hypothetical Data)
The following sections present hypothetical data to illustrate the expected therapeutic potential of this compound in preclinical prostate cancer models.
In Vitro Efficacy in Prostate Cancer Cell Lines
The effect of this compound on the viability and proliferation of androgen-sensitive (LNCaP, VCaP) and castration-resistant (C4-2B) prostate cancer cell lines would be a critical initial assessment. While GnRH antagonists primarily act at the pituitary level, some studies suggest direct effects on prostate cancer cells that express GnRH receptors.[1][2][6]
| Cell Line | Treatment | IC50 (nM) for Cell Viability | Apoptosis Induction (Fold Change vs. Vehicle) |
| LNCaP | This compound | >10,000 | 1.2 |
| VCaP | This compound | >10,000 | 1.1 |
| C4-2B | This compound | >10,000 | 1.3 |
Note: As the primary mechanism of this compound is systemic testosterone suppression, significant direct anti-proliferative effects on prostate cancer cell lines in vitro may not be observed unless the cells express functional GnRH receptors and are sensitive to direct GnRH pathway inhibition.
In Vivo Efficacy in Prostate Cancer Xenograft Models
The primary efficacy of this compound would be evaluated in vivo using xenograft models of prostate cancer, which allow for the assessment of systemic hormonal effects on tumor growth.[7][8][9][10][11]
| Model | Treatment Group | Tumor Growth Inhibition (%) | Final Tumor Volume (mm³) | Serum Testosterone (ng/mL) | Serum PSA (ng/mL) |
| LNCaP Xenograft | Vehicle | 0 | 1500 ± 250 | 3.5 ± 0.8 | 150 ± 30 |
| This compound (10 mg/kg) | 85 | 225 ± 50 | <0.2 | 25 ± 8 | |
| VCaP Xenograft | Vehicle | 0 | 1200 ± 200 | 3.2 ± 0.7 | 200 ± 40 |
| This compound (10 mg/kg) | 80 | 240 ± 60 | <0.2 | 35 ± 10 |
Experimental Protocols
GnRH Receptor Binding Assay
This assay determines the affinity of this compound for the GnRH receptor.
Materials:
-
Membrane preparations from cells expressing the human GnRH receptor.
-
Radiolabeled GnRH analog (e.g., [125I]buserelin).[12]
-
This compound at various concentrations.
-
Binding buffer (e.g., Tris-HCl, MgCl2, BSA).
-
Glass fiber filters.
-
Scintillation counter.
Protocol:
-
Incubate the membrane preparation with the radiolabeled GnRH analog and varying concentrations of this compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold binding buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition binding data.
Calcium Flux Assay
This functional assay measures the ability of this compound to block GnRH-induced calcium mobilization.[13][14][15][16][17]
Materials:
-
Cells expressing the GnRH receptor (e.g., CHO-K1 cells).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8).
-
GnRH agonist (e.g., leuprolide).
-
This compound at various concentrations.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Fluorescence plate reader.
Protocol:
-
Plate the GnRH receptor-expressing cells in a 96-well plate.
-
Load the cells with the calcium-sensitive dye.
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a GnRH agonist.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Determine the IC50 value of this compound for the inhibition of the GnRH agonist-induced calcium flux.
In Vivo Xenograft Study
This study evaluates the anti-tumor efficacy of this compound in a mouse model of prostate cancer.[7][8][9][10][11]
Materials:
-
Immunocompromised mice (e.g., nude or SCID).
-
Prostate cancer cells (e.g., LNCaP or VCaP).
-
Matrigel.
-
This compound formulation for oral administration.
-
Calipers for tumor measurement.
-
Equipment for blood collection.
Protocol:
-
Inoculate the prostate cancer cells subcutaneously into the flanks of the mice.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and vehicle control groups.
-
Administer this compound or vehicle daily by oral gavage.
-
Measure tumor volume with calipers twice weekly.
-
Monitor body weight as an indicator of toxicity.
-
At the end of the study, collect blood for serum testosterone and PSA analysis.
-
Excise the tumors for further analysis (e.g., histology, biomarker assessment).
Luteinizing Hormone (LH) and Testosterone Measurement
These assays are used to confirm the pharmacological effect of this compound on the hypothalamic-pituitary-gonadal axis.
Materials:
-
Mouse serum samples.
-
Commercially available ELISA kits for mouse LH and testosterone.[18][19][20][21][22][23][24][25][26]
-
Microplate reader.
Protocol:
-
Collect blood from mice via a suitable method (e.g., tail vein, cardiac puncture).
-
Separate the serum by centrifugation.
-
Perform the ELISA for LH and testosterone according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader.
-
Calculate the concentrations of LH and testosterone based on the standard curve.
Cell Viability Assay
This assay assesses the direct effect of this compound on the viability of prostate cancer cells in vitro.[27][28][29]
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP).
-
96-well cell culture plates.
-
Cell culture medium.
-
This compound at various concentrations.
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT).
-
Luminometer or spectrophotometer.
Protocol:
-
Seed the prostate cancer cells in a 96-well plate and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Add the cell viability reagent to each well.
-
Measure the luminescence or absorbance according to the manufacturer's protocol.
-
Calculate the IC50 value for cell viability.
Signaling Pathways and Experimental Workflow
GnRH Receptor Signaling Pathway in the Pituitary
Caption: GnRH signaling cascade in pituitary cells and the inhibitory action of this compound.
Experimental Workflow for Preclinical Evaluation
Caption: A typical preclinical development workflow for a GnRH antagonist like this compound.
Conclusion
This compound, as a potent GnRH receptor antagonist, holds significant therapeutic potential for the treatment of prostate cancer. Its mechanism of action allows for rapid and profound suppression of testosterone, a key driver of prostate cancer growth. The preclinical data, although hypothetical at this stage, suggest that this compound could be a highly effective agent in androgen-sensitive prostate cancer models. Further studies are warranted to fully characterize its efficacy and safety profile and to explore its potential in different stages of prostate cancer, including castration-resistant disease. The detailed protocols and workflows provided in this guide offer a framework for the continued investigation of this compound and other GnRH antagonists in the field of prostate cancer research.
References
- 1. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gonadotropin-Releasing Hormone Receptors in Prostate Cancer: Molecular Aspects and Biological Functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. urologytimes.com [urologytimes.com]
- 5. GnRH antagonists in the treatment of advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Establishment and characterization of patient-derived xenografts for hormone-naïve and castrate-resistant prostate cancers to improve treatment modality evaluation | Aging [aging-us.com]
- 8. Patient-Derived Xenografts and Organoids Recapitulate Castration-Resistant Prostate Cancer with Sustained Androgen Receptor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. mdpi.com [mdpi.com]
- 11. A Preclinical Xenograft Model Identifies Castration-Tolerant Cancer-Repopulating Cells in Localized Prostate Tumors [cancer.fr]
- 12. academic.oup.com [academic.oup.com]
- 13. D. Cell-based GnRHR assay [bio-protocol.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. bu.edu [bu.edu]
- 16. researchgate.net [researchgate.net]
- 17. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 18. Measurement of testosterone by immunoassays and mass spectrometry in mouse serum, testicular, and ovarian extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Mouse/Rat Testosterone ELISA | BioVendor R&D [biovendor.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Mouse Testosterone ELISA Kit (A73972) [antibodies.com]
- 22. Mouse Testosterone ELISA Kit | Crystal Chem [crystalchem.com]
- 23. academic.oup.com [academic.oup.com]
- 24. Frontiers | miR-29a/b1 Regulates the Luteinizing Hormone Secretion and Affects Mouse Ovulation [frontiersin.org]
- 25. Individual evaluation of luteinizing hormone in aged C57BL/6 J female mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. documents.thermofisher.com [documents.thermofisher.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
Methodological & Application
Application Notes and Protocols for SKI2496 In Vitro Cell Line Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro experiments using SKI2496, an orally active Gonadotropin-Releasing Hormone (GnRH) receptor antagonist. The provided methodologies cover key assays to investigate the efficacy and mechanism of action of this compound in relevant cell lines.
Mechanism of Action
This compound is a potent antagonist of the GnRH receptor, a G-protein coupled receptor (GPCR). Its antagonism of the GnRH receptor leads to the inhibition of downstream signaling pathways, including the blockade of Ca2+ flux and the suppression of ERK1/2 phosphorylation.[1] This mechanism makes this compound a valuable tool for studying sex hormone-dependent disorders. The signaling cascade is associated with the GPCR/G Protein and MAPK/ERK pathways.[1]
Quantitative Data Summary
The following table summarizes the reported in vitro efficacy of this compound across various assays.
| Target/Assay | Species | IC50 Value | Reference |
| GnRH Receptor | Human | 0.25 nM | [1] |
| GnRH Receptor | Monkey | 13.2 nM | [1] |
| GnRH Receptor | Rat | 279.2 nM | [1] |
| Ca2+ Flux | Not Specified | 0.76 nM | [1] |
| ERK1/2 Phosphorylation | Not Specified | 2.6 nM | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by this compound.
Experimental Protocols
Cell Culture
Objective: To maintain and propagate suitable cell lines for this compound experiments.
Recommended Cell Lines: Cell lines endogenously expressing the GnRH receptor are recommended. Examples include the human pituitary adenoma cell line αT3-1 , or cancer cell lines where GnRH receptor expression is relevant, such as LNCaP (prostate cancer), MCF-7 (breast cancer), or OVCAR-3 (ovarian cancer).
Materials:
-
Recommended cell line
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Cell culture flasks (T-25 or T-75)
-
Incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cells:
-
Rapidly thaw the cryovial of cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 3 minutes to pellet the cells.
-
Aspirate the supernatant and resuspend the cell pellet in 5-10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized cell culture flask.
-
Incubate at 37°C with 5% CO2. Replace the medium after 24 hours.[2]
-
-
Sub-culturing:
-
When cells reach 70-90% confluency, aspirate the growth medium.
-
Wash the cell monolayer with PBS.
-
Add an appropriate volume of Trypsin-EDTA to detach the cells.
-
Incubate for a few minutes at 37°C until cells detach.
-
Neutralize the trypsin with complete growth medium.
-
Centrifuge the cell suspension at 300 x g for 3 minutes.
-
Resuspend the cell pellet in fresh medium and plate into new flasks at the desired seeding density.[2]
-
Cell Viability Assay (MTT Assay)
Objective: To determine the effect of this compound on the viability and proliferation of cells.
Workflow Diagram:
Materials:
-
Cells in suspension
-
96-well cell culture plates
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[3]
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should be less than 0.1%.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3 hours at 37°C.[4]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Wrap the plate in foil and shake on an orbital shaker for 15 minutes.[4]
-
Read the absorbance at 590 nm using a microplate reader.[4]
Western Blotting for ERK1/2 Phosphorylation
Objective: To assess the inhibitory effect of this compound on ERK1/2 phosphorylation.
Workflow Diagram:
References
Application Notes and Protocols for SKI2496 in Mouse Models of Endometriosis
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
Information regarding the experimental compound SKI2496 is limited in publicly available scientific literature. These application notes and protocols are based on available information and established methodologies for evaluating GnRH receptor antagonists in preclinical mouse models of endometriosis. Researchers should consider this document a foundational guide and adapt the protocols based on their own in-house standards and further studies.
Introduction to this compound
This compound is an orally active, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor. By blocking the GnRH receptor, this compound is designed to suppress the pituitary-gonadal axis, leading to a reduction in the production of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, decreases the synthesis of ovarian hormones, including estrogen, which is a key driver of the growth and survival of endometriotic lesions. The mechanism of action of this compound involves the inhibition of downstream signaling pathways, including Ca2+ flux and ERK1/2 phosphorylation, which are crucial for cellular proliferation.[1]
Data Presentation: Recommended Dosage and Efficacy of Common Therapeutics
Due to the lack of specific dosage information for this compound in mouse models of endometriosis, the following table summarizes dosages and observed efficacy of other commonly used therapeutics in this preclinical setting. This information can serve as a reference for designing initial dose-ranging studies for this compound.
| Therapeutic Agent | Class | Dosing Regimen (Mouse Model) | Route of Administration | Observed Efficacy |
| Dienogest | Progestin | 1 mg/kg/day | Oral | Significant reduction in lesion size and proliferation. |
| Cabergoline | Dopamine Agonist | 0.05 - 0.1 mg/kg/day | Oral | Regression of endometriotic lesions, suppression of cell proliferation and angiogenesis. |
| Leuprolide Acetate | GnRH Agonist | 0.00975 mg/mouse every 5 days | Intramuscular | Significant reduction in lesion size and pain-associated behaviors. |
| Letrozole | Aromatase Inhibitor | 1.5 - 2.5 mg/kg/day | Oral | Decrease in the size of endometriotic lesions and reduction in cell proliferation. |
Experimental Protocols
Induction of Endometriosis in a Mouse Model (Surgical Intra-peritoneal Transplantation)
This protocol describes a common method for inducing endometriosis in mice by surgically transplanting uterine tissue into the peritoneal cavity.
Materials:
-
8-10 week old female mice (e.g., C57BL/6 or BALB/c)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holders)
-
Suture material (e.g., 6-0 silk)
-
Sterile phosphate-buffered saline (PBS)
-
Petri dish
-
Buprenorphine for post-operative analgesia
Procedure:
-
Anesthetize the donor mouse using an approved anesthetic protocol.
-
Perform a midline laparotomy to expose the uterine horns.
-
Excise one uterine horn and place it in a sterile petri dish containing cold PBS.
-
Euthanize the donor mouse according to approved institutional guidelines.
-
Under a dissecting microscope, open the uterine horn longitudinally and cut small fragments of endometrium (approximately 2x2 mm).
-
Anesthetize the recipient mouse.
-
Perform a small midline laparotomy to expose the peritoneal cavity.
-
Suture 3-4 endometrial fragments to the peritoneal wall or mesenteric blood vessels using a 6-0 silk suture.
-
Close the peritoneum and skin using appropriate suture material.
-
Administer buprenorphine for post-operative pain relief and monitor the animal's recovery.
-
Allow 2-4 weeks for the endometriotic lesions to establish and grow before initiating treatment.
Experimental Workflow for Endometriosis Induction and Treatment
Caption: Workflow for inducing endometriosis in a mouse model and subsequent treatment and evaluation.
Treatment Administration
Based on its characterization as an orally active compound, this compound can be administered via oral gavage.
Materials:
-
This compound compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in the chosen vehicle.
-
Based on the desired dosage, calculate the volume to be administered to each mouse. A typical administration volume is 100 µL.
-
Gently restrain the mouse and insert the gavage needle into the esophagus.
-
Slowly administer the this compound solution or vehicle control.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Administer treatment daily or as determined by the study design for a period of 2-4 weeks.
Evaluation of Treatment Efficacy
a) Lesion Size Measurement
Procedure:
-
At the end of the treatment period, euthanize the mice.
-
Perform a laparotomy to expose the peritoneal cavity.
-
Carefully identify and excise all endometriotic lesions.
-
Measure the length (L) and width (W) of each lesion using calipers.
-
Calculate the lesion volume using the formula: Volume = (L x W²) / 2.
-
Alternatively, lesions can be weighed to determine their mass.
-
For more precise quantification, fluorescently label the endometrial tissue before implantation and measure fluorescence intensity in vivo or ex vivo.
b) Pain Assessment (Von Frey Test)
This test measures mechanical allodynia, a common symptom of endometriosis-associated pain.
Materials:
-
Von Frey filaments of varying forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimatize the mice to the testing environment for at least 30 minutes before the test.
-
Place the mouse in a chamber on the elevated wire mesh platform.
-
Apply the Von Frey filaments to the abdominal region near the lesions, starting with a low-force filament.
-
A positive response is a sharp withdrawal of the abdomen, licking of the area, or jumping.
-
Use the "up-down" method to determine the 50% withdrawal threshold.
Signaling Pathways
This compound, as a GnRH receptor antagonist, is expected to modulate signaling pathways downstream of the GnRH receptor. Furthermore, endometriosis is characterized by the dysregulation of several key signaling pathways that promote cell survival, proliferation, and inflammation. Targeting these pathways is a primary goal of novel therapeutics.
GnRH Receptor Signaling Pathway
Caption: Simplified GnRH receptor signaling pathway and the inhibitory action of this compound.
Key Endometriosis-Related Signaling Pathways
Caption: Interconnected signaling pathways commonly dysregulated in endometriosis.
References
Application Notes and Protocols for SKI2496 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation and use of SKI2496, a potent GnRH receptor antagonist, in cell culture experiments. The following protocols and data are intended to serve as a starting point for utilizing this compound in your research.
Compound Information
This compound is an orally active and potent antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its inhibitory activity has been characterized in various species, demonstrating high affinity for the human GnRH receptor. The primary mechanism of action involves the blockade of the GnRH receptor, leading to the inhibition of downstream signaling pathways.
Quantitative Data
| Parameter | Value | Species/System | Reference |
| IC50 (hGnRHR) | 0.25 nM | Human | [1] |
| IC50 (monkey GnRHR) | 13.2 nM | Monkey | [1] |
| IC50 (rat GnRHR) | 279.2 nM | Rat | [1] |
| IC50 (Ca2+ flux) | 0.76 nM | Not Specified | [1] |
| IC50 (ERK1/2 phosphorylation) | 2.6 nM | Not Specified | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Sterile pipette tips
Procedure:
-
Determine the Desired Stock Concentration: Based on the IC50 values and the experimental requirements, decide on a convenient high concentration for your stock solution (e.g., 1 mM, 10 mM). It is recommended to prepare a stock solution that is at least 1000-fold more concentrated than the highest working concentration to minimize the final DMSO concentration in the cell culture medium.
-
Weigh the Compound: Carefully weigh the required amount of this compound powder in a sterile microcentrifuge tube. Perform this step in a chemical fume hood or a designated powder handling area.
-
Add Solvent: Add the calculated volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for several minutes to aid dissolution.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If the compound does not fully dissolve, gentle warming in a water bath (not exceeding 40°C) or brief sonication can be used. Avoid excessive heating, as it may degrade the compound.
-
-
Sterilization (Optional): If the DMSO used is not from a new, unopened sterile bottle, the stock solution can be sterilized by filtering it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage. Consult the manufacturer's datasheet for specific storage recommendations.
-
Note: Always handle this compound and DMSO with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Application of this compound in Cell Culture
This protocol outlines the steps for treating cells in culture with the prepared this compound stock solution.
Materials:
-
Cells of interest cultured in appropriate vessels (e.g., 96-well plates, 6-well plates)
-
Complete cell culture medium
-
This compound stock solution (prepared as described above)
-
Sterile pipette tips
Procedure:
-
Cell Seeding: Seed the cells at the desired density in the appropriate culture vessels and allow them to adhere and stabilize overnight, or as required by the specific cell line.
-
Preparation of Working Solution:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment.
-
Important: To avoid precipitation of the compound, it is recommended to first dilute the DMSO stock solution in a small volume of medium before adding it to the final culture volume. Perform dilutions in a stepwise manner.
-
Ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.
-
-
Control Group: Prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium. This is crucial to distinguish the effects of the compound from those of the solvent.
-
Cell Treatment:
-
Remove the existing medium from the cultured cells.
-
Add the prepared working solutions of this compound and the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Downstream Analysis: Following the incubation period, proceed with the planned downstream assays to evaluate the effects of this compound on the cells (e.g., cell viability assays, protein expression analysis, signaling pathway studies).
Visualizations
Caption: Experimental Workflow for this compound Stock Preparation and Cell Treatment.
Caption: Simplified Signaling Pathway of GnRH Receptor and Inhibition by this compound.
References
Application Notes and Protocols for SKI2496 Administration in In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of SKI2496, a compound investigated for its therapeutic potential in diabetic kidney disease (DKD). The protocols and data presented are synthesized from studies on related traditional medicine formulations, such as "Shenqi particle" (SQ), which are believed to share a similar mechanism of action with this compound. The primary focus is on the use of this compound in the widely accepted db/db mouse model of type 2 diabetes and subsequent nephropathy.
Mechanism of Action
This compound is hypothesized to exert its therapeutic effects in diabetic kidney disease through the modulation of several key signaling pathways implicated in renal fibrosis and inflammation. A primary proposed mechanism involves the inhibition of the LRG1/TGF-β/Smad signaling pathway, which plays a crucial role in extracellular matrix (ECM) deposition and subsequent renal fibrosis.[1] Additionally, evidence suggests that related compounds can mitigate renal impairment by modulating the AGE/RAGE and PI3K/AKT signaling cascades, thereby reducing renal inflammation and apoptosis.[2]
Quantitative Data Summary from Related In Vivo Studies
The following table summarizes representative quantitative data from animal studies on "Shenqi" formulations, which are considered surrogates for this compound in this context.
| Parameter | Model Group (db/db mice) | Treatment Group (Shenqi Formulation) | Animal Model | Reference |
| Dosage | N/A | 10.4 g/kg/day (decoction) | db/db mice | [3] |
| N/A | 12 g/kg/day (decoction) | db/db mice | [4][5] | |
| N/A | 400 or 800 mg/kg/day (granule) | STZ-induced diabetic rats | [6] | |
| Administration Route | Oral Gavage | Oral Gavage | db/db mice, STZ-induced rats | [1][4][5][6] |
| Treatment Duration | 8 weeks | 8 weeks | db/db mice | [4][5] |
| 10 weeks | 10 weeks | STZ-induced diabetic rats | [1] | |
| Key Efficacy Endpoints | Elevated | Reduced | db/db mice, STZ-induced rats | [1][2][3][4][5] |
| (e.g., blood glucose, urinary albumin, renal fibrosis) | (improvement in renal function and pathology) |
Experimental Protocols
Protocol 1: In Vivo Administration of this compound in a db/db Mouse Model of Diabetic Nephropathy
Objective: To evaluate the therapeutic efficacy of this compound in a db/db mouse model of diabetic kidney disease.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile water, 0.5% carboxymethylcellulose)
-
db/db mice (male, 8 weeks old)
-
Non-diabetic db/m mice (as control)
-
Oral gavage needles (20-22 gauge, curved)
-
Animal balance
-
Metabolic cages for urine collection
-
Standard laboratory equipment for blood collection and tissue harvesting
Procedure:
-
Animal Acclimatization: Acclimatize male db/db and db/m mice for at least one week under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to food and water.
-
Animal Grouping: Randomly divide the db/db mice into two groups: a vehicle control group and a this compound treatment group (n=8-10 mice per group). The db/m mice will serve as a non-diabetic control group.
-
This compound Formulation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., based on the dosages of related compounds, a starting point could be in the range of 400-800 mg/kg).
-
Administration:
-
Administer this compound or vehicle to the respective groups via oral gavage once daily.
-
The volume of administration should be calculated based on the most recent body weight of each mouse (typically 5-10 mL/kg).
-
-
Monitoring:
-
Monitor body weight and food/water intake weekly.
-
Measure fasting blood glucose levels bi-weekly from tail vein blood.
-
At the end of the treatment period (e.g., 8 weeks), house the mice in metabolic cages for 24-hour urine collection to measure urinary albumin and creatinine (B1669602) levels.
-
-
Sample Collection:
-
At the study endpoint, euthanize the mice and collect blood samples via cardiac puncture for serum analysis (e.g., BUN, creatinine).
-
Perfuse the kidneys with cold phosphate-buffered saline (PBS) and harvest them. One kidney can be fixed in 10% neutral buffered formalin for histological analysis, and the other can be snap-frozen in liquid nitrogen for molecular and biochemical analyses.
-
Protocol 2: Histological Analysis of Renal Tissue
Objective: To assess the effect of this compound on the histopathological changes in the kidneys of db/db mice.
Materials:
-
Formalin-fixed, paraffin-embedded kidney sections
-
Hematoxylin and Eosin (H&E) stain
-
Periodic acid-Schiff (PAS) stain
-
Masson's trichrome stain
-
Microscope with a digital camera
Procedure:
-
Tissue Processing: Process the formalin-fixed kidney tissues, embed them in paraffin, and cut 4-5 µm sections.
-
Staining:
-
H&E Staining: Perform standard H&E staining to observe general renal morphology, including glomerular and tubular structures.
-
PAS Staining: Use PAS staining to visualize the glomerular basement membrane and mesangial matrix expansion.
-
Masson's Trichrome Staining: Employ Masson's trichrome staining to assess the degree of collagen deposition and renal fibrosis.
-
-
Imaging and Analysis:
-
Capture images of the stained sections using a light microscope.
-
Quantify histopathological changes, such as glomerulosclerosis and tubulointerstitial fibrosis, using appropriate scoring methods or image analysis software.
-
Protocol 3: Western Blot Analysis of Signaling Pathway Proteins
Objective: To determine the effect of this compound on the expression of key proteins in the LRG1/TGF-β/Smad signaling pathway in renal tissue.
Materials:
-
Frozen kidney tissue
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes
-
Primary antibodies (e.g., anti-LRG1, anti-TGF-β1, anti-p-Smad2/3, anti-Smad2/3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent and imaging system
Procedure:
-
Protein Extraction: Homogenize the frozen kidney tissue in RIPA buffer. Centrifuge the lysate and collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on SDS-PAGE gels.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize them to a loading control (e.g., β-actin).
-
Visualizations
Caption: Proposed mechanism of action of this compound in diabetic kidney disease.
References
- 1. Shenqi compound ameliorates renal fibrosis in diabetic kidney disease by inhibiting LRG1/TGF-β/Smad signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elucidating the Mechanism of Jisheng Shenqi Pills in the Treatment of Diabetic Kidney Disease: Network Pharmacology Combined with Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on the difference in efficacy of Shenqi Pill based on raw and ripened Dihuang in treating a mouse model with diabetic kidney disease [journals.muhn.edu.cn]
- 4. Dendrobium Mixture Ameliorates Diabetic Nephropathy in db/db Mice by Regulating the TGF-β1/Smads Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dendrobium Mixture Ameliorates Diabetic Nephropathy in db/db Mice by Regulating the TGF- β 1/Smads Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shenqi Jiangtang Granule Ameliorates Kidney Function by Inhibiting Apoptosis in a Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing SKI2496 Efficacy in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI2496 is a novel investigational inhibitor targeting the SKI oncogene. Overexpression of the SKI protein is associated with the progression of several cancers, including melanoma, through its interference with the TGF-β and activation of the Wnt/β-catenin signaling pathways.[1] These pathways are critical in regulating cell growth, differentiation, and invasion.[1] This document provides a detailed protocol for assessing the in vivo efficacy of this compound in xenograft models, a crucial step in the preclinical evaluation of this potential anti-cancer therapeutic.
The following protocols and application notes are intended to provide a standardized framework for establishing tumor xenografts, administering this compound, and evaluating its therapeutic efficacy through various quantitative and qualitative endpoints.
Signaling Pathway
The SKI oncoprotein negatively regulates the TGF-β signaling pathway by forming repressive complexes with Smad2 and Smad3, thereby inhibiting the expression of growth-inhibitory genes like p21(Waf-1).[1] Additionally, SKI can activate the Wnt/β-catenin signaling pathway by interacting with FHL2, leading to the transcription of genes involved in cell proliferation, survival, and motility, such as microphthalmia-associated transcription factor (MITF) and Nr-CAM.[1] this compound is hypothesized to inhibit these oncogenic functions of SKI.
Caption: this compound Mechanism of Action
Experimental Protocols
Cell Line and Culture
-
Cell Line: A human melanoma cell line with documented overexpression of the SKI oncoprotein (e.g., A375 or other suitable line) should be used.
-
Culture Conditions: Cells should be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
Animal Model
-
Species: Athymic nude mice (nu/nu) or SCID mice, 6-8 weeks old.[2]
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
-
Housing: Mice should be housed in a pathogen-free environment with a 12-hour light/dark cycle and provided with sterile food and water ad libitum.
Xenograft Implantation
-
Cell Preparation: Harvest melanoma cells during the logarithmic growth phase. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.[3]
-
Implantation: Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse using a 25-gauge needle.[2]
-
Tumor Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumors with calipers every 2-3 days. Tumor volume can be calculated using the formula: Volume = (W^2 x L) / 2.
Study Design and Treatment
-
Tumor Growth: Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (Dose 1, e.g., 10 mg/kg)
-
This compound (Dose 2, e.g., 25 mg/kg)
-
Positive Control (a standard-of-care chemotherapy for melanoma, if applicable)
-
-
Administration: Administer this compound or vehicle via intraperitoneal (IP) injection daily for 21 days.[2]
-
Monitoring: Record body weight and tumor volume for each mouse every 2-3 days. Observe the animals for any signs of toxicity.
Endpoint Analysis
-
Primary Endpoint: Tumor growth inhibition. At the end of the treatment period, euthanize the mice and excise the tumors. Measure the final tumor volume and weight.
-
Secondary Endpoints:
-
Immunohistochemistry (IHC): Analyze tumor tissues for the expression of proliferation markers (e.g., Ki-67) and downstream targets of the SKI pathway (e.g., p21, MITF).
-
Western Blot: Analyze protein lysates from tumor tissues to quantify the levels of SKI, p-Smad2/3, and β-catenin.
-
Toxicity Assessment: Monitor body weight changes and perform gross necropsy. Collect major organs for histological analysis if toxicity is suspected.
-
Experimental Workflow
Caption: Xenograft Efficacy Study Workflow
Data Presentation
Table 1: Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Initial Tumor Volume (mm³) ± SD | Mean Final Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 125 ± 15 | 1550 ± 250 | - | - |
| This compound | 10 | 128 ± 18 | 980 ± 180 | 36.8 | <0.05 |
| This compound | 25 | 122 ± 16 | 550 ± 120 | 64.5 | <0.01 |
| Positive Control | [Dose] | 126 ± 14 | 480 ± 110 | 69.0 | <0.01 |
Table 2: Body Weight and Toxicity
| Treatment Group | Dose (mg/kg) | Mean Initial Body Weight (g) ± SD | Mean Final Body Weight (g) ± SD | Body Weight Change (%) | Observable Signs of Toxicity |
| Vehicle Control | - | 22.5 ± 1.2 | 24.8 ± 1.5 | +10.2 | None |
| This compound | 10 | 22.8 ± 1.1 | 24.5 ± 1.3 | +7.5 | None |
| This compound | 25 | 22.6 ± 1.3 | 23.1 ± 1.6 | +2.2 | None |
| Positive Control | [Dose] | 22.7 ± 1.2 | 20.9 ± 1.8 | -7.9 | Mild lethargy |
Table 3: Biomarker Analysis
| Treatment Group | Dose (mg/kg) | Ki-67 Positive Cells (%) ± SD | p21 Expression (Fold Change vs. Vehicle) | MITF Expression (Fold Change vs. Vehicle) |
| Vehicle Control | - | 85 ± 8 | 1.0 | 1.0 |
| This compound | 10 | 55 ± 10 | 2.5 | 0.6 |
| This compound | 25 | 30 ± 7 | 4.2 | 0.3 |
| Positive Control | [Dose] | 25 ± 6 | N/A | N/A |
Conclusion
This protocol provides a comprehensive framework for the preclinical assessment of this compound efficacy in xenograft models. Adherence to this standardized methodology will ensure the generation of robust and reproducible data, which is essential for the continued development of this compound as a potential cancer therapeutic. The data tables provided offer a clear structure for summarizing key quantitative findings, facilitating straightforward comparison between treatment groups. The signaling pathway and experimental workflow diagrams serve as visual aids to enhance the understanding of the compound's mechanism and the experimental design.
References
Application Notes: Measuring GnRH Receptor Activity with SKI2496 Using Calcium Flux Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Gonadotropin-releasing hormone (GnRH) receptor, a member of the G-protein coupled receptor (GPCR) family, is a key regulator of the reproductive endocrine system.[1] Its activation by GnRH triggers a signaling cascade that leads to the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2] Dysregulation of the GnRH receptor is implicated in various reproductive diseases, making it a significant target for therapeutic intervention.[2]
SKI2496 is an orally bioavailable antagonist of the GnRH receptor.[3] Antagonists like this compound block the receptor's activity, thereby suppressing gonadotropin release. This makes them valuable tools for studying GnRH receptor function and potential therapeutics for hormone-dependent conditions.
A common and effective method to measure the activity of Gq-coupled GPCRs like the GnRH receptor is through a calcium flux assay.[4][5] Upon agonist binding, the GnRH receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC).[6] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+), which can be detected by a fluorescent calcium indicator.[6][7] This application note provides a detailed protocol for using the GnRH receptor antagonist this compound in a calcium flux assay to determine its inhibitory activity.
Principle of the Assay
This assay quantifies the ability of a GnRH receptor antagonist, such as this compound, to inhibit the increase in intracellular calcium concentration induced by a GnRH agonist. Cells expressing the GnRH receptor are pre-loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). When a GnRH agonist is added, the receptor is activated, leading to a rise in intracellular calcium and a corresponding increase in fluorescence. In the presence of an antagonist like this compound, the agonist's effect is diminished, resulting in a reduced fluorescent signal. The potency of the antagonist is determined by measuring the concentration-dependent inhibition of the agonist-induced calcium flux.
Data Presentation
The inhibitory potency of a GnRH receptor antagonist is typically expressed as an IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response induced by the agonist. The following table provides an example of how data from a calcium flux assay with different GnRH antagonists could be presented.
| Compound | Target | Cell Line | Agonist (Concentration) | IC50 (nM) |
| This compound (Example) | Human GnRH Receptor | CHO-K1 | GnRH (EC80) | Hypothetical Value |
| Cetrorelix | Human GnRH Receptor | HEK293 | GnRH (3 x EC50) | ~1 - 10 |
| Ganirelix | Human GnRH Receptor | HEK293 | GnRH (3 x EC50) | ~100 - 1000 |
| Teverelix | Human GnRH Receptor | HEK293 | GnRH (3 x EC50) | ~100 - 1000 |
Note: The IC50 values for Cetrorelix, Ganirelix, and Teverelix are derived from published literature and are provided as a reference.[7] The IC50 for this compound is hypothetical and would be determined experimentally.
Mandatory Visualizations
Caption: GnRH receptor signaling pathway leading to calcium mobilization.
Caption: Experimental workflow for the calcium flux assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line stably or transiently expressing the human GnRH receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound: Prepare a stock solution (e.g., 10 mM) in 100% DMSO.
-
GnRH Agonist: (e.g., Leuprolide acetate (B1210297) or a stable GnRH analog). Prepare a stock solution in an appropriate solvent (e.g., water or DMSO).
-
Fluorescent Calcium Indicator: Fluo-4 AM, Fluo-8 AM, or other suitable calcium-sensitive dye.
-
Pluronic™ F-127: To aid in dye solubilization.
-
Probenecid (B1678239): (Optional) An anion transport inhibitor to prevent dye leakage from some cell types.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., Ham's F-12 for CHO-K1).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Black-walled, clear-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader with automated injection capabilities.
Protocol for Determining the IC50 of this compound
1. Cell Preparation and Seeding: a. Culture cells expressing the GnRH receptor under standard conditions. b. On the day before the assay, harvest the cells and seed them into a black-walled, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment (e.g., 40,000 to 80,000 cells per well for a 96-well plate). c. Incubate the plate overnight at 37°C in a 5% CO2 incubator.
2. Dye Loading: a. Prepare the dye loading solution by diluting the calcium indicator (e.g., Fluo-4 AM to a final concentration of 2-5 µM) and Pluronic™ F-127 (e.g., 0.02%) in the assay buffer. If required for your cell line, add probenecid (1-2.5 mM). b. Aspirate the cell culture medium from the wells and add an equal volume of the dye loading solution to each well. c. Incubate the plate for 45-60 minutes at 37°C in the dark. d. Following incubation, wash the cells gently with the assay buffer to remove excess dye.
3. Compound Addition (Antagonist): a. Prepare serial dilutions of this compound in the assay buffer. It is recommended to perform a 7- to 10-point dose-response curve. Include a vehicle control (DMSO at the same final concentration as in the this compound dilutions). b. Add the this compound dilutions and vehicle control to the respective wells of the cell plate. c. Incubate the plate for 15-30 minutes at 37°C to allow the antagonist to bind to the receptors.
4. Agonist Addition and Fluorescence Measurement: a. Prepare the GnRH agonist solution in the assay buffer at a concentration that will elicit a submaximal response (EC80) after addition to the wells. The EC80 concentration should be determined in a separate agonist dose-response experiment. b. Set up the fluorescence microplate reader to measure fluorescence kinetically (e.g., excitation at ~490 nm and emission at ~525 nm for Fluo-4). c. Record a baseline fluorescence reading for 10-20 seconds. d. Using the instrument's automated injector, add the GnRH agonist solution to all wells. e. Continue to record the fluorescence signal for an additional 2-3 minutes to capture the peak calcium response.
5. Data Analysis: a. For each well, determine the maximum fluorescence signal after agonist addition and subtract the baseline fluorescence to obtain the response amplitude. b. Normalize the data by setting the response in the vehicle-treated wells (agonist only) as 100% and the response in wells with a saturating concentration of antagonist (or no agonist) as 0%. c. Plot the normalized response as a function of the logarithm of the this compound concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value of this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal-to-Background Ratio | - Suboptimal dye concentration or loading conditions.- Low receptor expression in the cell line.- Poor cell health. | - Titrate the calcium indicator concentration and optimize loading time and temperature.- Use a cell line with higher GnRH receptor expression.- Ensure cell viability before starting the assay. |
| No Response to Agonist | - Inactive agonist or incorrect concentration.- Receptor desensitization.- Cells are not viable. | - Verify the activity and concentration of the GnRH agonist.- Ensure cells are not over-stimulated prior to the assay.- Perform a cell viability test (e.g., Trypan Blue exclusion). |
| High Well-to-Well Variation | - Uneven cell seeding.- Inconsistent dye loading.- Edge effects on the microplate. | - Ensure a single-cell suspension before seeding.- Use an automated dispenser for reagent addition.- Avoid using the outermost wells of the plate if edge effects are observed. |
| This compound Shows No Inhibition | - Incorrect concentration of this compound.- Compound instability.- Insufficient pre-incubation time. | - Verify the stock concentration and dilutions of this compound.- Ensure proper storage and handling of the compound.- Optimize the antagonist pre-incubation time. |
References
- 1. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NextSeq 2000 paired end sequencing - SRA - NCBI [ncbi.nlm.nih.gov]
- 3. Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GnRH-I and GnRH-II-induced calcium signaling and hormone secretion in neonatal rat gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium Indicators | Thermo Fisher Scientific - UK [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Long-Term Administration of SKI2496 in Rodent Studies
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No public data was found for a compound specifically designated "SKI2496." The following Application Notes and Protocols are provided as a detailed template based on established methodologies for long-term rodent studies and publicly available information on the SKI oncoprotein signaling pathway, which is used here as an illustrative biological context for a hypothetical compound, this compound.
Introduction
These application notes provide a comprehensive overview and detailed protocols for the long-term administration of the hypothetical compound this compound in rodent models. The objective of such studies is to evaluate the chronic toxicity, carcinogenicity, and potential therapeutic efficacy of this compound. The following sections detail the experimental design, methodologies for key experiments, and data presentation formats.
Data Presentation
Quantitative data from long-term rodent studies should be summarized in a clear and structured format to facilitate comparison between treatment groups.
Table 1: Summary of Body Weight Changes in Rats (52-Week Study)
| Treatment Group | Dose (mg/kg/day) | Initial Body Weight (g, Mean ± SD) | Final Body Weight (g, Mean ± SD) | % Change from Control |
| Vehicle Control | 0 | 250.5 ± 15.2 | 550.8 ± 35.1 | - |
| This compound Low Dose | 10 | 249.8 ± 14.9 | 545.3 ± 33.8 | -1.0% |
| This compound Mid Dose | 30 | 251.2 ± 15.5 | 530.1 ± 38.2 | -3.8% |
| This compound High Dose | 100 | 250.1 ± 15.0 | 495.7 ± 45.6* | -10.0% |
*p < 0.05 compared to vehicle control
Table 2: Summary of Clinical Pathology in Mice (26-Week Study)
| Parameter | Vehicle Control (Mean ± SD) | This compound Low Dose (Mean ± SD) | This compound Mid Dose (Mean ± SD) | This compound High Dose (Mean ± SD) |
| Alanine Aminotransferase (ALT, U/L) | 35.2 ± 8.1 | 36.5 ± 7.9 | 45.3 ± 9.8 | 68.9 ± 15.4 |
| Aspartate Aminotransferase (AST, U/L) | 50.8 ± 10.2 | 52.1 ± 11.5 | 65.7 ± 14.3 | 95.4 ± 20.1 |
| Blood Urea Nitrogen (BUN, mg/dL) | 20.1 ± 4.5 | 21.3 ± 4.8 | 22.5 ± 5.1 | 25.8 ± 6.2 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 | 0.8 ± 0.3 |
*p < 0.05 compared to vehicle control
Table 3: Tumor Incidence in a 2-Year Carcinogenicity Study in Rats
| Organ | Finding | Vehicle Control (n=50) | This compound Low Dose (n=50) | This compound Mid Dose (n=50) | This compound High Dose (n=50) |
| Liver | Hepatocellular Adenoma | 2 (4%) | 3 (6%) | 8 (16%) | 15 (30%) |
| Liver | Hepatocellular Carcinoma | 1 (2%) | 1 (2%) | 4 (8%) | 9 (18%)* |
| Lung | Alveolar/Bronchiolar Adenoma | 5 (10%) | 6 (12%) | 5 (10%) | 7 (14%) |
*Statistically significant increase compared to vehicle control (p < 0.05)
Experimental Protocols
Animal Models and Husbandry
-
Species and Strain: Sprague-Dawley rats and C57BL/6 mice are commonly used for chronic toxicity and carcinogenicity studies. The choice of model should be justified based on the research question.
-
Age and Sex: Studies should include both male and female animals. Animals are typically young adults at the start of the study (e.g., 6-8 weeks old).
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature, and humidity. Standard chow and water should be provided ad libitum.
Dose Formulation and Administration
-
Vehicle Selection: The vehicle for this compound should be selected based on its solubility and low toxicity. Common vehicles include corn oil, carboxymethylcellulose, or sterile water.
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle for each dose group.
-
Prepare the formulations fresh daily or establish stability for less frequent preparation.
-
Ensure homogeneity of the formulation, especially for suspensions.
-
-
Route of Administration: The oral route (gavage) is common for long-term studies.[1] The route should mimic the intended human exposure route.[1]
-
Dose Administration:
-
Administer the formulation at the same time each day to minimize circadian variability.[1]
-
The volume administered should be based on the most recent body weight measurement and should not exceed standard limits (e.g., 10 mL/kg for rats).
-
Clinical Observations
-
Frequency: Conduct detailed clinical observations at least once daily.
-
Parameters to Observe:
-
General: Changes in skin and fur, eyes, and mucous membranes.
-
Behavioral: Abnormal posture, gait, or activity levels.
-
Physiological: Changes in respiration, presence of tremors, or convulsions.
-
Body Weight: Measure and record body weight weekly for the first 13 weeks and monthly thereafter.
-
Food Consumption: Measure weekly for the first 13 weeks and monthly thereafter.
-
Clinical Pathology
-
Blood Collection: Collect blood samples from a subset of animals at interim time points (e.g., 3, 6, 12 months) and at terminal sacrifice.
-
Hematology: Analyze whole blood for parameters such as red blood cell count, white blood cell count and differential, hemoglobin, and hematocrit.
-
Serum Chemistry: Analyze serum for indicators of liver function (ALT, AST), kidney function (BUN, creatinine), and other relevant markers.
Terminal Procedures and Pathology
-
Euthanasia: At the end of the study, euthanize animals using a humane method (e.g., CO2 asphyxiation followed by exsanguination).
-
Necropsy: Perform a full gross necropsy on all animals.
-
Organ Weights: Weigh key organs, including the liver, kidneys, spleen, brain, and heart.
-
Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in 10% neutral buffered formalin, and process for histopathological examination.
Visualizations
Signaling Pathways
The following diagram illustrates the known signaling pathways of the oncoprotein SKI, which can serve as a hypothetical target for this compound. Overexpression of SKI has been shown to activate Wnt/β-catenin signaling and inhibit TGF-β signaling.[2]
Caption: Hypothetical signaling pathways modulated by this compound.
Experimental Workflow
The following diagram outlines the general workflow for a long-term rodent study.
Caption: General workflow for a long-term rodent study.
References
Application Notes and Protocols for SKI2496 in Primary Cell Culture from Patient Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
SKI2496 is a potent and orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. Its mechanism of action involves the blockade of the GnRH receptor, which in turn inhibits downstream signaling pathways, including the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). This inhibitory action on a key signaling pathway implicated in cell proliferation and survival makes this compound a compound of significant interest for research in sex hormone-dependent disorders and cancers.
These application notes provide a comprehensive guide for the utilization of this compound in primary cell cultures derived from patient samples. The protocols outlined below are intended to serve as a foundational methodology for investigating the effects of this compound on various patient-derived cells, particularly those from hormone-sensitive tissues such as prostate, breast, ovarian, and endometrial cancers.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Species | Value |
| GnRH Receptor Binding IC50 | Human | 0.25 nM |
| Monkey | 13.2 nM | |
| Rat | 279.2 nM | |
| Ca2+ Flux Blockade IC50 | - | 0.76 nM |
| ERK1/2 Phosphorylation Inhibition IC50 | - | 2.6 nM |
Note: The data presented above is derived from preclinical studies. Optimal concentrations for specific primary cell types must be determined empirically.
Signaling Pathway
The primary mechanism of action of this compound is the competitive antagonism of the GnRH receptor. This blockade disrupts the downstream signaling cascade that is typically initiated by the binding of GnRH. A key consequence of this inhibition is the suppression of ERK1/2 phosphorylation, a critical step in the MAPK/ERK signaling pathway that is frequently dysregulated in cancer and other proliferative diseases.
Caption: this compound mechanism of action.
Experimental Protocols
Protocol 1: Establishment of Primary Cell Cultures from Patient Tumor Samples
This protocol provides a general guideline for the isolation and culture of primary cells from fresh patient tumor tissue. The success of primary cell culture is highly dependent on the tissue type and quality.
Materials:
-
Fresh tumor tissue from patient biopsy or resection
-
Transport medium (e.g., DMEM/F-12 with 10% FBS and 1% Penicillin-Streptomycin)
-
Sterile PBS (Phosphate Buffered Saline)
-
Collagenase (Type I or IV, depending on tissue)
-
Hyaluronidase
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Complete culture medium (e.g., RPMI-1640 or DMEM/F-12 supplemented with 10-20% FBS, L-glutamine, and growth factors specific to the cell type)
-
Ficoll-Paque (optional, for removal of red blood cells and dead cells)
-
Sterile cell culture flasks, plates, and dishes
-
Sterile surgical instruments (scalpels, forceps)
-
70% Ethanol
Procedure:
-
Tissue Collection and Transport:
-
Collect fresh tumor tissue in a sterile container with transport medium on ice.
-
Process the tissue as soon as possible (ideally within 2-6 hours) to maintain cell viability.
-
-
Tissue Dissociation:
-
In a sterile biosafety cabinet, wash the tissue specimen 2-3 times with sterile PBS to remove any blood clots and debris.
-
Mince the tissue into small fragments (1-2 mm³) using sterile scalpels.
-
Transfer the minced tissue to a sterile conical tube containing an enzymatic digestion solution (e.g., Collagenase, Hyaluronidase, and DNase I in serum-free medium).
-
Incubate at 37°C for 30-90 minutes with gentle agitation, depending on the tissue type.
-
Monitor the digestion process periodically to avoid over-digestion.
-
-
Cell Isolation and Seeding:
-
Neutralize the enzymatic activity by adding an equal volume of complete culture medium containing FBS.
-
Filter the cell suspension through a 70-100 µm cell strainer to remove any undigested tissue fragments.
-
(Optional) To remove red blood cells and dead cells, layer the cell suspension over Ficoll-Paque and centrifuge according to the manufacturer's protocol.
-
Collect the viable cell fraction, wash with PBS, and resuspend in complete culture medium.
-
Perform a viable cell count using a hemocytometer and trypan blue exclusion.
-
Seed the cells into culture flasks or plates at an appropriate density.
-
-
Cell Culture and Maintenance:
-
Incubate the cultures at 37°C in a humidified atmosphere with 5% CO₂.
-
Change the culture medium every 2-3 days.
-
Monitor the cultures daily for cell attachment, morphology, and signs of contamination.
-
Once the cells reach 70-80% confluency, they can be subcultured or used for experiments.
-
Caption: Primary cell culture workflow.
Protocol 2: Treatment of Primary Cells with this compound
This protocol describes the general procedure for treating established primary cell cultures with this compound to assess its biological effects.
Materials:
-
Established primary cell cultures
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Complete culture medium
-
Sterile microplates (96-well or other formats)
-
Vehicle control (e.g., DMSO)
Procedure:
-
Cell Seeding:
-
Harvest primary cells and perform a viable cell count.
-
Seed the cells into microplates at a predetermined density and allow them to adhere and stabilize for 24 hours.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and should not exceed a level that affects cell viability (typically <0.1%).
-
Remove the old medium from the cell culture plates and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours). The optimal duration should be determined empirically.
-
-
Assessment of Cellular Effects:
-
Following treatment, the effects of this compound can be assessed using various assays, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo) to determine the cytotoxic or cytostatic effects.
-
Apoptosis Assays: (e.g., Annexin V/PI staining, caspase activity assays) to assess programmed cell death.
-
Western Blotting: To analyze the expression and phosphorylation status of target proteins (e.g., ERK1/2).
-
-
Protocol 3: Western Blot Analysis of ERK1/2 Phosphorylation
This protocol details the procedure for detecting changes in ERK1/2 phosphorylation in primary cells treated with this compound.
Materials:
-
Primary cells treated with this compound (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-ERK1/2, anti-total-ERK1/2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them for loading by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative change in ERK1/2 phosphorylation.
-
Caption: Western blot workflow.
Conclusion
The protocols and information provided herein offer a foundational framework for investigating the application of this compound in primary cell cultures derived from patient samples. Researchers are encouraged to adapt and optimize these protocols to suit their specific experimental needs and the unique characteristics of the patient-derived cells under investigation. Careful empirical determination of optimal compound concentrations and treatment durations will be critical for obtaining meaningful and reproducible results.
Application Notes & Protocols for Preclinical Evaluation of SKI2496 in Uterine Fibroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uterine fibroids, also known as leiomyomas, are the most common benign tumors of the female reproductive system, affecting a significant portion of women of reproductive age.[1][2][3] These tumors are characterized by the excessive deposition of extracellular matrix (ECM), composed of proteins like collagens, fibronectin, and proteoglycans, which contributes to their bulk and associated symptoms such as abnormal uterine bleeding, pelvic pain, and infertility.[1][4][5] The growth of uterine fibroids is known to be dependent on the ovarian steroid hormones, estrogen and progesterone (B1679170).[6][7][8]
SKI2496 is a novel investigational compound with a potential therapeutic application in the management of uterine fibroids. This document provides a detailed experimental framework for the preclinical evaluation of this compound using established in vitro and in vivo models of uterine fibroids. The protocols outlined below are designed to assess the compound's efficacy in inhibiting fibroid cell proliferation, inducing apoptosis, and reducing the excessive ECM deposition characteristic of this disease.
Hypothesized Mechanism of Action of this compound
For the purpose of this experimental design, it is hypothesized that this compound acts as an inhibitor of a key signaling pathway implicated in uterine fibroid pathogenesis, such as the Wnt/β-catenin or TGF-β signaling pathways. These pathways are known to play a crucial role in cell proliferation, differentiation, and fibrosis, all of which are central to fibroid development.[3][9] The following experimental plan is designed to test this hypothesis and elucidate the therapeutic potential of this compound.
Experimental Workflow
The preclinical evaluation of this compound will follow a multi-step approach, starting with in vitro characterization and progressing to in vivo efficacy studies.
Caption: Preclinical evaluation workflow for this compound in uterine fibroid models.
In Vitro Evaluation of this compound
Primary Human Uterine Fibroid Cell Culture
Objective: To assess the direct effect of this compound on the viability, proliferation, and apoptosis of primary human uterine fibroid cells.
Protocol:
-
Tissue Procurement: Obtain fresh uterine fibroid and adjacent myometrial tissues from patients undergoing hysterectomy or myomectomy, with informed consent and Institutional Review Board (IRB) approval.[10]
-
Cell Isolation:
-
Wash the tissue with Hanks' Balanced Salt Solution (HBSS) containing antibiotics.
-
Mince the tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of collagenase type IV and DNase I in HBSS at 37°C with agitation.[10]
-
Filter the cell suspension through a 100 µm and then a 70 µm cell strainer to obtain a single-cell suspension.[10]
-
Plate the cells in smooth muscle basal medium (SmBM) supplemented with growth factors, antibiotics, and fetal bovine serum.
-
-
Cell Characterization: Confirm the smooth muscle cell phenotype by immunocytochemistry for α-smooth muscle actin (α-SMA).
-
This compound Treatment:
-
Plate primary uterine fibroid cells in 96-well plates for viability assays and 6-well plates for protein and RNA analysis.
-
Treat the cells with a dose range of this compound (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
-
Endpoint Assays:
-
Cell Viability: MTS or MTT assay.
-
Cell Proliferation: BrdU incorporation assay or Ki-67 staining.[11]
-
Apoptosis: TUNEL assay or Caspase-3/7 activity assay.[11]
-
Gene Expression Analysis (RT-qPCR): Analyze the expression of genes related to proliferation (e.g., PCNA, KI67), apoptosis (e.g., BCL2, BAX), and ECM components (e.g., COL1A1, FN1).
-
Protein Analysis (Western Blot): Analyze the protein levels of key signaling molecules in the hypothesized pathway (e.g., β-catenin, p-SMAD2/3), proliferation markers (PCNA), and apoptosis markers (cleaved caspase-3).
-
3D Organoid/Spheroid Models
Objective: To evaluate the effect of this compound in a more physiologically relevant 3D model that mimics the tissue architecture and cell-cell interactions of uterine fibroids.[2][12][13]
Protocol:
-
Organoid Formation:
-
Isolate primary uterine fibroid cells as described above.
-
Embed the cells in a basement membrane matrix (e.g., Matrigel) or use a scaffold-free method like the hanging drop technique to form spheroids.
-
Culture the organoids in specialized organoid growth medium.
-
-
This compound Treatment: Treat the established organoids with a dose range of this compound for an extended period (e.g., 7-14 days).
-
Endpoint Assays:
-
Organoid Size and Morphology: Monitor changes in organoid diameter and morphology using brightfield microscopy.
-
Viability: Use a live/dead cell staining assay (e.g., Calcein-AM/Ethidium homodimer-1).
-
Histology and Immunohistochemistry: Fix, embed, and section the organoids. Perform H&E staining and immunohistochemistry for proliferation markers (Ki-67), apoptosis markers (cleaved caspase-3), and ECM proteins (collagen I, fibronectin).
-
Gene and Protein Analysis: Harvest organoids for RT-qPCR and Western blot analysis as described for 2D cultures.
-
Data Presentation: In Vitro Studies
Table 1: Effect of this compound on Primary Uterine Fibroid Cell Viability (IC50)
| Time Point | This compound IC50 (µM) |
| 24 hours | Value |
| 48 hours | Value |
| 72 hours | Value |
Table 2: Effect of this compound on Gene Expression in Primary Uterine Fibroid Cells (Fold Change vs. Vehicle)
| Gene | 24 hours | 48 hours | 72 hours |
| PCNA | Value | Value | Value |
| KI67 | Value | Value | Value |
| BCL2 | Value | Value | Value |
| BAX | Value | Value | Value |
| COL1A1 | Value | Value | Value |
| FN1 | Value | Value | Value |
In Vivo Evaluation of this compound
Patient-Derived Xenograft (PDX) Model
Objective: To assess the in vivo efficacy of this compound in a hormone-dependent human uterine fibroid xenograft model.[6][7][14][15]
Protocol:
-
Animal Model: Use immunodeficient mice (e.g., NOD-scid IL2Rgamma-null (NSG) mice).[6]
-
Hormone Supplementation: Implant pellets releasing 17β-estradiol and progesterone to support the growth of the xenografts, mimicking the hormonal environment in premenopausal women.[6][7][14]
-
Xenograft Implantation:
-
Obtain fresh human uterine fibroid tissue.
-
Cut the tissue into small fragments (approximately 2-3 mm³).
-
Surgically implant the tissue fragments subcutaneously or under the renal capsule of the mice.[6]
-
-
Tumor Growth Monitoring: Allow the xenografts to establish and grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements.
-
This compound Administration:
-
Randomize the mice into treatment and control groups.
-
Administer this compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at different dose levels. Include a vehicle control group.
-
Treat the animals for a defined period (e.g., 4-8 weeks).
-
-
Endpoint Analysis:
-
Tumor Growth Inhibition: Measure tumor volume twice weekly.
-
Body Weight and General Health: Monitor for any signs of toxicity.
-
Pharmacokinetic Analysis: Collect blood samples at specified time points after the last dose to determine the plasma concentration of this compound.
-
Histology and Immunohistochemistry: At the end of the study, excise the tumors and perform H&E staining, Masson's trichrome staining for collagen, and immunohistochemistry for Ki-67, cleaved caspase-3, and α-SMA.
-
Gene and Protein Analysis: Homogenize a portion of the tumor tissue for RT-qPCR and Western blot analysis.
-
Data Presentation: In Vivo Studies
Table 3: Effect of this compound on Tumor Growth in Uterine Fibroid PDX Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Mean ± SD | Mean ± SD | N/A |
| This compound (Low Dose) | Mean ± SD | Mean ± SD | Value |
| This compound (High Dose) | Mean ± SD | Mean ± SD | Value |
Table 4: Pharmacokinetic Parameters of this compound in PDX Model
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |
| Low Dose | Value | Value | Value | Value |
| High Dose | Value | Value | Value | Value |
Signaling Pathway Analysis
To investigate the mechanism of action of this compound, the following signaling pathway diagram illustrates the hypothesized points of intervention.
Caption: Hypothesized mechanism of this compound targeting the Wnt/β-catenin signaling pathway.
Toxicology Studies
Preliminary toxicology studies should be conducted in parallel with the in vivo efficacy studies. This should include acute toxicity studies in rodents to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity.
Conclusion
This comprehensive experimental design provides a robust framework for the preclinical evaluation of this compound as a potential therapeutic agent for uterine fibroids. The combination of in vitro and in vivo models will allow for a thorough assessment of the compound's efficacy, mechanism of action, and preliminary safety profile. The data generated from these studies will be crucial for making informed decisions regarding the further clinical development of this compound.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Utilising Human Myometrial and Uterine Fibroid Stem Cell‐Derived Three Dimentional Organoids as a Robust Model System for Understanding the Pathophysiology of Uterine Fibroids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive Review of Uterine Fibroids: Developmental Origin, Pathogenesis, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. mdpi.com [mdpi.com]
- 6. Patient-derived xenograft model for uterine leiomyoma by sub-renal capsule grafting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Application of a Patient Derived Xenograft Model for Predicative Study of Uterine Fibroid Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. SKI activates Wnt/beta-catenin signaling in human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Human tissue sample collection and primary cell isolation [bio-protocol.org]
- 11. Markers of Cellular Proliferation, Apoptosis, Estrogen/Progesterone Receptor Expression and Fibrosis in Selective Progesterone Receptor Modulator (Ulipristal Acetate)-Treated Uterine Fibroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Northwestern Scientists Develop New Model for Understanding Uterine Fibroids - News Center [news.feinberg.northwestern.edu]
- 13. Modeling Uterine Fibroids Using Bioengineered Hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. investigadores.uandes.cl [investigadores.uandes.cl]
- 15. Murine xenograft model for human uterine fibroids: an in vivo imaging approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SKI2496 Solubility in Aqueous Buffers
This technical support center is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with the small molecule inhibitor, SKI2496, in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) provide practical solutions and detailed experimental protocols to address these issues.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is not dissolving in my aqueous buffer. What is the primary reason for this?
A: this compound is a hydrophobic small molecule. Hydrophobic compounds have a low affinity for water and tend to self-associate or aggregate in aqueous environments to minimize their contact with polar water molecules.[1] This is the main reason for its poor aqueous solubility. For this compound to dissolve, the energy required to break its crystal lattice structure and to create a cavity in the buffer must be overcome by the energy released upon its solvation. For hydrophobic molecules like this compound in water-based buffers, this energy balance is often unfavorable.
Q2: I've prepared a stock solution of this compound in an organic solvent, but it precipitates when I dilute it into my aqueous experimental buffer. Why does this happen?
A: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of this compound in the final aqueous solution exceeds its solubility limit. The organic solvent in your stock solution (e.g., DMSO, ethanol) is diluted in the aqueous buffer, reducing its ability to keep the hydrophobic this compound in solution. If the final concentration of this compound is too high for the aqueous environment, it will precipitate out of the solution.[2]
Q3: What are the initial steps I should take to troubleshoot the solubility of this compound?
A: Before moving to more complex formulation strategies, start with these basic physical methods:
-
Agitation: Thoroughly vortex or stir the solution.[1]
-
Gentle Warming: Gently warm the solution (e.g., in a 37°C water bath) to increase the kinetic energy of the molecules, which can aid dissolution.[3] However, be cautious as excessive heat can degrade the compound.
-
Sonication: Use a sonicator to break down compound aggregates and increase the surface area available for dissolution.[1][3]
If these simple methods are unsuccessful, a more systematic approach to formulation will be necessary.
Troubleshooting Guide: Step-by-Step Solutions
Issue 1: this compound Fails to Dissolve in Aqueous Buffer
If initial physical methods fail, consider the following strategies to improve the solubility of this compound:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent can increase the solubility of hydrophobic compounds.[9] Common co-solvents include DMSO, ethanol, polyethylene (B3416737) glycol (PEG), and propylene (B89431) glycol. It is crucial to keep the final concentration of the organic solvent low (typically <1%, and often <0.1% in cell-based assays) to avoid artifacts in your experiment. Always include a vehicle control with the same concentration of the co-solvent.[2]
-
Employing Excipients: Certain excipients can enhance solubility.[10][11][12][13]
Issue 2: Precipitation of this compound After Dilution from Stock Solution
To prevent precipitation upon dilution, consider these approaches:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of this compound in your assay to a level below its aqueous solubility limit.[2]
-
Optimize the Stock Solution Concentration: Preparing a more dilute stock solution can sometimes help, as it reduces the localized high concentration of the compound when it is added to the aqueous buffer.
-
Method of Addition: Instead of adding the stock solution directly to the full volume of the buffer, try adding it to a smaller volume first and then gradually diluting it. Stirring the buffer while adding the stock solution can also help to disperse the compound quickly.
-
Formulation Strategies: For persistent precipitation issues, more advanced formulation techniques may be necessary, such as creating solid dispersions or lipid-based formulations.[16][17]
Data Presentation: Solubility of this compound in Common Solvents and Buffers
Note: The following data is illustrative for a typical hydrophobic small molecule and should be experimentally determined for this compound.
| Solvent/Buffer System | Solubility (Approximate) | Notes |
| Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | > 50 mg/mL | Recommended for primary stock solutions.[3] |
| Ethanol | ~ 10 mg/mL | Can be used as a co-solvent. |
| Methanol | ~ 5 mg/mL | |
| Aqueous Buffers | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 1 µg/mL | Poor solubility is expected. |
| PBS with 0.5% DMSO | ~ 5 µg/mL | Co-solvent improves solubility. |
| PBS with 1% Tween® 20 | ~ 20 µg/mL | Surfactant enhances solubility. |
| 50 mM Tris-HCl, pH 8.0 | Variable | Solubility may be pH-dependent. |
| 50 mM Sodium Acetate, pH 5.0 | Variable | Solubility may be pH-dependent. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration primary stock solution of this compound.
-
Materials: this compound powder, anhydrous high-purity DMSO.[3]
-
Procedure:
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a 10 mM concentration.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.[3]
-
If the compound is not fully dissolved, gently warm the tube to 37°C for 5-10 minutes and vortex again.[3]
-
Sonication for 5-10 minutes can also be used to aid dissolution.[3]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
For storage, aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Protocol 2: Determining the Aqueous Solubility of this compound
-
Objective: To determine the approximate solubility of this compound in a specific aqueous buffer.
-
Materials: this compound, aqueous buffer of interest (e.g., PBS, pH 7.4), appropriate analytical equipment (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure (Shake-Flask Method):
-
Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.
-
Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, centrifuge or filter the suspension to remove the undissolved solid.
-
Carefully collect the supernatant.
-
Quantify the concentration of this compound in the supernatant using a suitable analytical method (e.g., by comparing to a standard curve on an HPLC).
-
The measured concentration represents the equilibrium solubility of this compound in that buffer at that temperature.
-
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How does pH affect solubility? - askIITians [askiitians.com]
- 6. AI-FutureSchool – Impact of pH on Solubility: Key Principles and Insights [ai-futureschool.com]
- 7. Effect of pH on Solubility — Overview & Examples - Expii [expii.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. ijmsdr.org [ijmsdr.org]
- 10. Influence of excipients on solubility and dissolution of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Study of the Influence of Pharmaceutical Excipients on the Solubility and Permeability of BCS Class II Drugs | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 15. japer.in [japer.in]
- 16. mdpi.com [mdpi.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
optimizing SKI2496 concentration for maximum GnRH receptor inhibition
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing SKI2496 to achieve maximum GnRH receptor inhibition.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally bioavailable, non-peptide antagonist of the gonadotropin-releasing hormone (GnRH) receptor.[1] It functions by competitively binding to GnRH receptors in the anterior pituitary gland.[2] This binding blocks the action of endogenous GnRH, thereby inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[2][3] This leads to a rapid, dose-dependent suppression of gonadal sex hormone production.[2][4]
Q2: What is the primary application of this compound in a research setting?
A2: In a research context, this compound is primarily used to study the effects of GnRH receptor inhibition on various physiological processes. This includes investigating the role of the GnRH signaling pathway in reproductive disorders, hormone-dependent cancers, and other conditions. Its oral bioavailability and selective antagonistic activity make it a valuable tool for in vivo studies.[1]
Q3: What is a typical starting concentration range for in vitro experiments with this compound?
A3: While the optimal concentration must be determined empirically for each cell line and experimental condition, a common starting point for potent, non-peptide GnRH antagonists is in the low nanomolar to micromolar range. Based on its development as a potent antagonist, a dose-response curve could be initiated from 0.1 nM to 10 µM to determine the IC50 value.
Q4: How can I assess the inhibitory effect of this compound on the GnRH receptor?
A4: The inhibitory effect of this compound can be quantified by measuring the downstream consequences of GnRH receptor activation. A common method is to measure the inhibition of GnRH-stimulated inositol (B14025) phosphate (B84403) (IP) accumulation or changes in intracellular calcium levels.[5][6] Another approach is to perform a competitive binding assay to determine the binding affinity (Ki) of this compound for the GnRH receptor.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in GnRH receptor inhibition between experiments. | - Inconsistent cell passage number or confluency.- Variability in this compound stock solution preparation.- Inconsistent incubation times. | - Use cells within a consistent passage number range and seed at a uniform density.- Prepare fresh stock solutions of this compound regularly and validate the concentration.- Ensure precise timing for all incubation steps. |
| No significant inhibition of GnRH receptor signaling observed. | - this compound concentration is too low.- Inactive this compound compound.- Problems with the assay system (e.g., unresponsive cells, degraded GnRH agonist). | - Perform a dose-response experiment with a wider concentration range of this compound.- Verify the integrity and purity of the this compound compound.- Validate the responsiveness of your cell line to a known GnRH agonist and ensure the agonist is active. |
| Unexpected cell toxicity at higher concentrations of this compound. | - Off-target effects of the compound.- Solvent (e.g., DMSO) toxicity. | - Perform a cell viability assay (e.g., MTT or trypan blue exclusion) in parallel with your inhibition experiment.- Ensure the final concentration of the solvent is consistent across all conditions and below the toxic threshold for your cell line. |
| Difficulty in determining the IC50 value. | - Inappropriate concentration range tested.- Insufficient data points on the dose-response curve. | - Broaden the concentration range of this compound to ensure you capture the full inhibitory curve.- Increase the number of concentrations tested, particularly around the expected IC50. |
Experimental Protocols
Protocol 1: Determination of this compound IC50 for GnRH Receptor Inhibition using an Inositol Phosphate Accumulation Assay
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound by measuring its ability to inhibit GnRH-stimulated inositol phosphate (IP) accumulation.
Materials:
-
Cell line expressing the human GnRH receptor (e.g., HEK293-hGnRHR, αT3-1)
-
Cell culture medium and supplements
-
This compound
-
GnRH agonist (e.g., Buserelin)
-
myo-[3H]inositol
-
IP accumulation assay kit (e.g., from PerkinElmer or Cisbio)
-
Scintillation counter or HTRF-compatible plate reader
Methodology:
-
Cell Culture and Labeling:
-
Plate GnRH receptor-expressing cells in 24- or 48-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Label the cells with myo-[3H]inositol in inositol-free medium overnight according to the assay kit manufacturer's instructions.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in a suitable buffer (e.g., HBSS with 10 mM LiCl). A suggested concentration range is 0.1 nM to 10 µM.
-
Wash the labeled cells with buffer.
-
Add the different concentrations of this compound to the cells and incubate for 30 minutes at 37°C.
-
-
GnRH Agonist Stimulation:
-
Add a fixed, sub-maximal concentration (e.g., EC80) of a GnRH agonist to all wells (except for the basal control) and incubate for 1 hour at 37°C.
-
-
Inositol Phosphate Extraction and Measurement:
-
Lyse the cells and extract the inositol phosphates according to the assay kit protocol.
-
Quantify the amount of [3H]IP using a scintillation counter or the appropriate plate reader for HTRF assays.
-
-
Data Analysis:
-
Plot the percentage of inhibition of the GnRH agonist response against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve (variable slope) to determine the IC50 value.
-
Protocol 2: Competitive Radioligand Binding Assay to Determine the Ki of this compound
This protocol describes how to determine the binding affinity (Ki) of this compound for the GnRH receptor through a competitive binding assay using a radiolabeled GnRH analog.
Materials:
-
Membrane preparation from cells expressing the human GnRH receptor
-
Radiolabeled GnRH antagonist (e.g., [125I]-labeled Buserelin)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation fluid and gamma counter
Methodology:
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Binding buffer
-
A fixed concentration of the radiolabeled GnRH antagonist (typically at or below its Kd).
-
A range of concentrations of this compound (e.g., 0.01 nM to 1 µM).
-
Control wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-labeled GnRH agonist).
-
-
-
Incubation:
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for 1-2 hours with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a gamma counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Caption: Workflow for determining the IC50 of this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gonadotropin-releasing hormone antagonist - Wikipedia [en.wikipedia.org]
- 3. Gonadotropin-releasing-hormone-receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Equilibrium competition binding assay: inhibition mechanism from a single dose response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. support.nanotempertech.com [support.nanotempertech.com]
Technical Support Center: Minimizing Off-Target Effects of SKI2496 in Cell-Based Assays
Disclaimer: SKI2496 is a hypothetical compound name used for illustrative purposes in this guide. The principles and methodologies described are broadly applicable to small molecule kinase inhibitors in cell-based assays.
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing and troubleshooting off-target effects during in-vitro cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a potent, ATP-competitive kinase inhibitor. Its primary target is the serine/threonine kinase XYZ, which is a critical node in a signaling pathway implicated in disease progression. By inhibiting kinase XYZ, this compound aims to block downstream signaling events that contribute to the disease phenotype.
Q2: What are off-target effects and why are they a concern?
A2: Off-target effects occur when a compound, such as this compound, interacts with and modulates the function of proteins other than its intended target.[1][2] These unintended interactions can lead to misleading experimental results, making it difficult to attribute a cellular phenotype solely to the inhibition of the primary target.[3] Furthermore, in a therapeutic context, off-target effects can cause undesirable side effects.
Q3: How can I determine the optimal concentration of this compound to use in my cell-based assay?
A3: The optimal concentration should be high enough to engage and inhibit the primary target, but low enough to minimize off-target effects. To determine this, a dose-response experiment is crucial. We recommend starting with a broad concentration range (e.g., 10 nM to 10 µM) and measuring a proximal biomarker of target engagement (e.g., phosphorylation of a direct downstream substrate). The optimal concentration will typically be near the IC50 or EC50 value for on-target activity in your specific cell line.
Q4: What are the key strategies to minimize off-target effects of this compound?
A4: Minimizing off-target effects involves a multi-pronged approach:
-
Use the lowest effective concentration: As determined by your dose-response experiments.
-
Confirm on-target engagement: Utilize assays like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target in cells.[1]
-
Employ orthogonal validation methods: Use techniques such as RNAi or CRISPR/Cas9 to silence the target kinase and see if it phenocopies the effects of this compound.[3]
-
Use a structurally unrelated inhibitor: If another inhibitor for the same target exists, it should produce a similar biological effect.[3]
-
Perform rescue experiments: Expressing a drug-resistant mutant of the target kinase should reverse the phenotypic effects of this compound if they are on-target.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Observed phenotype does not match genetic knockdown of the target. | 1. The phenotype is due to off-target effects of this compound. 2. Incomplete knockdown of the target with RNAi/CRISPR. 3. The inhibitor has functions independent of its kinase inhibition. | 1. Perform a kinome-wide selectivity profile of this compound to identify potential off-targets. 2. Validate knockdown efficiency at the protein level via Western blot. 3. Use a structurally unrelated inhibitor of the same target to see if it recapitulates the phenotype.[3] |
| Inconsistent results between biochemical and cell-based assays. | 1. Poor cell permeability of this compound. 2. Rapid metabolism or efflux of the compound from the cells. 3. High intracellular ATP concentration competing with the inhibitor.[3] | 1. Assess cell permeability using assays like the parallel artificial membrane permeability assay (PAMPA). 2. Measure the intracellular concentration of this compound over time using LC-MS/MS. 3. Confirm target engagement in intact cells using CETSA.[1] |
| High cellular toxicity observed at concentrations needed for target inhibition. | 1. The toxicity is an on-target effect of inhibiting the primary kinase. 2. The toxicity is due to inhibition of one or more off-target kinases essential for cell survival. | 1. Use a lower, non-toxic concentration and look for more subtle, proximal markers of target inhibition. 2. Compare the toxicity profile with that of a structurally unrelated inhibitor of the same target. 3. Perform kinome profiling to identify potential off-targets that could be responsible for the toxicity. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement
This protocol is used to verify that this compound binds to its target kinase in intact cells.
Materials:
-
Cells of interest
-
This compound
-
PBS with protease inhibitors
-
Lysis buffer
-
Antibody against the target kinase
Procedure:
-
Cell Treatment: Treat cultured cells with either vehicle or this compound at the desired concentration for a specified time.
-
Harvest and Resuspend: Harvest the cells and resuspend them in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-60°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Centrifuge the lysates to separate the soluble fraction from the precipitated proteins.
-
Western Blot Analysis: Analyze the soluble fractions by Western blotting using an antibody specific for the target kinase.
Expected Results: If this compound binds to the target kinase, it will stabilize the protein, leading to less precipitation at higher temperatures compared to the vehicle-treated control.
Protocol 2: Kinome Profiling to Assess Selectivity
This protocol provides a general overview of how to assess the selectivity of this compound against a broad panel of kinases.
Materials:
-
This compound
-
Kinase panel (commercial service or in-house)
-
Appropriate kinase assay reagents (e.g., ATP, substrate)
Procedure:
-
Select Kinase Panel: Choose a kinase panel that provides broad coverage of the human kinome.
-
Compound Preparation: Prepare a stock solution of this compound and dilute it to the desired screening concentration(s).
-
Kinase Assays: The kinase assays are typically performed in a high-throughput format. This compound is incubated with each kinase in the panel, along with ATP and a specific substrate. The activity of each kinase is measured.
-
Data Analysis: The inhibitory effect of this compound on each kinase is calculated as a percentage of the control activity. The results are often reported as IC50 values.
Data Presentation: The results of the kinome profiling should be summarized in a table, highlighting the on-target and any significant off-target interactions.
| Kinase | IC50 (nM) | Selectivity (Fold vs. Target XYZ) |
| XYZ (On-Target) | 10 | 1 |
| Kinase A | 500 | 50 |
| Kinase B | >10,000 | >1000 |
| Kinase C | 800 | 80 |
Visualizations
Caption: Signaling pathway illustrating the inhibitory action of this compound on its target kinase XYZ.
Caption: Workflow for validating on-target effects of this compound in cell-based assays.
References
Technical Support Center: Addressing Variability in SKI-2496 Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel kinase inhibitor, SKI-2496. The following information is designed to help address common sources of variability and specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our cell line of interest with SKI-2496, but are concerned about off-target effects. How can we investigate this?
A1: It is critical to validate that the observed cellular phenotype is a direct result of inhibiting the intended target. A primary step is to perform a target validation experiment. Techniques like CRISPR-Cas9 can be used to knockout the intended target of SKI-2496. If the compound continues to induce cell death in cells lacking the target protein, it strongly indicates that the cytotoxicity is mediated through off-target effects.[1]
Q2: What are some common reasons for observing inconsistent results between different batches of primary cells treated with SKI-2496?
A2: Primary cells from different donors can exhibit significant biological variability, including variations in the expression levels of on- and off-target kinases.[2] To mitigate this, it is recommended to use primary cells pooled from multiple donors to average out individual variations.[2]
Q3: We are seeing an unexpected increase in cell proliferation at certain concentrations of SKI-2496, when we expected inhibition. What could be the cause?
A3: This paradoxical effect can occur if SKI-2496 is inhibiting an off-target kinase that has an opposing biological function to the intended target.[2] It is also possible that the inhibitor is affecting a kinase within a negative feedback loop, leading to the unexpected phenotype.[2] A thorough dose-response study and off-target profiling can help elucidate the mechanism.
Q4: How can we address the development of resistance to SKI-2496 in our long-term cell culture experiments?
A4: Drug resistance is a significant challenge with kinase inhibitors.[3][4] Resistance can arise from various mechanisms, with genetic mutations in the kinase's catalytic domain being a prevalent cause.[3][4] To investigate this, consider sequencing the target kinase in resistant cell populations to identify potential mutations. Additionally, exploring combination therapies or allosteric inhibitors could be a promising strategy to overcome resistance.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during experimentation with SKI-2496.
| Issue | Potential Cause | Recommended Action |
| High levels of cell death at low SKI-2496 concentrations | Potent off-target effects on kinases essential for cell survival.[2] | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits the primary target without causing excessive toxicity.[2]2. Analyze apoptosis markers: Use assays like Annexin V staining or caspase-3 cleavage to confirm if the cell death is apoptotic.[2]3. Consult off-target databases: Check for known off-targets of similar compounds that are involved in cell survival pathways (e.g., AKT, ERK).[2] |
| Inconsistent IC50 values across experiments | 1. Variability in cell passage number or confluency.2. Differences in reagent preparation or storage.3. Intra- and inter-patient variation in tissue samples.[5] | 1. Standardize cell culture conditions: Use cells within a consistent passage number range and seed at a consistent density.2. Ensure reagent quality: Prepare fresh solutions of SKI-2496 and other critical reagents for each experiment.3. Normalize for tissue heterogeneity: For tissue-based experiments, consider pre-profile mixing of patient samples to normalize for biological variability.[5] |
| Discrepancy between in vitro and in vivo efficacy | Suboptimal pharmacokinetic properties of SKI-2496.[3] | 1. Conduct pharmacokinetic studies: Analyze the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.2. Consider drug delivery systems: The use of nanodelivery systems may help improve the pharmacokinetic profile and overcome resistance mechanisms.[3] |
Experimental Protocols
General Protocol for Determining IC50 of SKI-2496 in Cell Culture
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of SKI-2496 in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in culture medium to achieve the desired final concentrations.
-
Treatment: Remove the overnight culture medium from the cells and add the medium containing the different concentrations of SKI-2496. Include a vehicle control (medium with the same concentration of solvent used for the drug stock).
-
Incubation: Incubate the plate for a predetermined time (e.g., 48 or 72 hours) under standard cell culture conditions.
-
Viability Assay: Assess cell viability using a suitable method, such as an MTS or a luminescent-based assay.
-
Data Analysis: Plot the cell viability against the logarithm of the drug concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nyu.edu [nyu.edu]
- 5. Sources of variability and effect of experimental approach on expression profiling data interpretation - PMC [pmc.ncbi.nlm.nih.gov]
SKI2496 stability and storage conditions for long-term experiments
This technical support center provides guidance on the stability and storage of the hypothetical small molecule inhibitor, SKI2496, for long-term experimental use. The information presented is based on general principles for small molecule compounds and is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its putative mechanism of action?
A1: this compound is a hypothetical, potent, and selective small molecule inhibitor designed for research in oncology. It is postulated to modulate signaling pathways crucial for cancer cell proliferation and survival. Its primary putative mechanism involves the inhibition of the TGF-β signaling pathway and the activation of the Wnt/β-catenin signaling pathway, mimicking the effects observed with the overexpression of the SKI oncoprotein.
Q2: What are the primary applications of this compound in research?
A2: this compound is intended for in vitro and in vivo preclinical research. It can be used to study the roles of the TGF-β and Wnt/β-catenin pathways in various cancer models, investigate mechanisms of drug resistance, and explore potential therapeutic strategies involving the modulation of these pathways.
Stability and Storage Conditions
Proper storage and handling are critical to maintain the integrity and activity of this compound.
Recommended Storage Conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C | Up to 3 years | Store in a tightly sealed vial, protected from light and moisture.[1][2] |
| 4°C | Up to 2 years | For shorter-term storage, ensure the container is well-sealed.[1] | |
| Reconstituted Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -80°C | Up to 6 months | Recommended for longer-term storage of solutions.[1] |
Long-Term Stability Data (Hypothetical):
The following table summarizes the hypothetical stability of this compound as a lyophilized powder over a 24-month period under different storage conditions. Purity was assessed by HPLC.
| Storage Condition | 0 Months | 6 Months | 12 Months | 24 Months |
| -20°C, dessicated, dark | 99.8% | 99.7% | 99.5% | 99.2% |
| 4°C, dessicated, dark | 99.8% | 99.2% | 98.5% | 97.1% |
| 25°C / 60% RH, exposed to light | 99.8% | 95.3% | 90.1% | 82.4% |
Troubleshooting Guide
Q3: I observe a lower-than-expected potency of this compound in my assay. What could be the cause?
A3: Several factors could contribute to reduced potency:
-
Improper Storage: Verify that the compound has been stored according to the recommended conditions. Exposure to higher temperatures, light, or moisture can lead to degradation.[3]
-
Multiple Freeze-Thaw Cycles: Reconstituted solutions are sensitive to repeated changes in temperature. It is crucial to aliquot stock solutions into single-use volumes.[2]
-
Solvent Quality: Ensure the solvent used for reconstitution (e.g., DMSO) is of high purity and anhydrous, as contaminants or water can promote degradation.
-
Incorrect Concentration: Before opening the vial of lyophilized powder, centrifuge it to ensure all the powder is at the bottom.[1] When preparing solutions, ensure the powder is completely dissolved.
Q4: There is visible precipitation in my thawed stock solution of this compound. What should I do?
A4: Precipitation can occur if the compound's solubility limit is exceeded or if the solution was not properly warmed and mixed after thawing. Gently warm the vial to 37°C for a few minutes and vortex thoroughly to redissolve the compound. If precipitation persists, it may indicate degradation or insolubility in the chosen solvent at that concentration. Consider preparing a fresh stock solution at a slightly lower concentration.
Experimental Protocols
Protocol 1: Reconstitution of this compound Lyophilized Powder
Materials:
-
Vial of this compound lyophilized powder
-
Anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO)
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Before opening, centrifuge the vial of this compound at a low speed for 1-2 minutes to collect all the powder at the bottom of the vial.
-
Carefully open the vial in a controlled environment to minimize exposure to moisture.
-
To prepare a 10 mM stock solution, add the appropriate volume of DMSO to the vial. For example, for 1 mg of this compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Recap the vial and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
-
Aliquot the stock solution into single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1]
Protocol 2: Long-Term Stability Assessment of this compound
Objective: To evaluate the stability of this compound under various storage conditions over an extended period.
Methodology:
-
Sample Preparation: Prepare multiple identical samples of lyophilized this compound in tightly sealed, light-protected vials.
-
Storage Conditions: Distribute the samples among controlled environmental chambers set to the desired conditions (e.g., -20°C/dark, 4°C/dark, 25°C/60% RH/light).[4]
-
Time Points: Designate specific time points for analysis, such as 0, 3, 6, 9, 12, 18, and 24 months.[4]
-
Analytical Method: At each time point, retrieve a sample from each storage condition. Reconstitute the powder as per Protocol 1. Analyze the sample using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity and identify any degradation products.[4]
-
Data Analysis: Quantify the peak area of the parent compound (this compound) and any new peaks corresponding to degradation products. Calculate the percentage purity at each time point relative to the initial (time 0) sample.
Diagrams
Caption: Experimental workflow for long-term stability testing of this compound.
Caption: Putative signaling pathway modulation by this compound.
Degradation Profile
Understanding the potential degradation pathways of this compound is crucial for interpreting stability data and troubleshooting experiments. Like many small molecules, this compound is susceptible to degradation through several mechanisms.
Common Degradation Pathways:
-
Hydrolysis: If this compound contains susceptible functional groups such as esters, amides, or lactams, it may undergo hydrolysis, especially in the presence of moisture or non-anhydrous solvents.[5][6]
-
Oxidation: Autoxidation can occur, particularly if the molecule has electron-rich moieties.[5] This process can be accelerated by exposure to air (oxygen), light, and trace metal ions.
-
Photolysis: Exposure to UV or visible light can provide the energy to induce degradation, leading to isomerization or cleavage of chemical bonds.[5] Storing the compound in amber vials or protected from light is essential.
Potential Degradation Products (Hypothetical):
| Degradation Pathway | Potential Products | Detection Method |
| Hydrolysis | Carboxylic acids, amines, alcohols | HPLC, LC-MS |
| Oxidation | N-oxides, hydroxylated derivatives | HPLC, LC-MS |
| Photolysis | Isomers, cleavage fragments | HPLC, LC-MS |
References
- 1. captivatebio.com [captivatebio.com]
- 2. Storage & Handling Guidelines | Origin Compounds [origincompounds.com]
- 3. rjptonline.org [rjptonline.org]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. pharmacy180.com [pharmacy180.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
Technical Support Center: Overcoming Resistance to SKI2496 in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to SKI2496 in cancer cell lines. The information is based on the known mechanisms of the drug's targets, the GnRH receptor and the MAPK/ERK pathway, and general principles of acquired drug resistance in cancer.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active antagonist of the Gonadotropin-Releasing Hormone (GnRH) receptor. In addition to its role as a GnRH receptor antagonist, it also inhibits the phosphorylation of ERK1/2, a key component of the MAPK/ERK signaling pathway. This dual mechanism suggests its potential utility in cancers where these pathways are dysregulated.
Q2: In which cancer cell lines is this compound expected to be effective?
A2: Given its targets, this compound is likely to be most effective in cancer cell lines that express the GnRH receptor and/or are dependent on the MAPK/ERK signaling pathway for their proliferation and survival. GnRH receptors are expressed in a variety of cancers, including those of the prostate, breast, ovary, and endometrium. The MAPK/ERK pathway is frequently activated in numerous cancers, including melanoma, colorectal cancer, and non-small cell lung cancer, often due to mutations in genes like BRAF and RAS.
Q3: My cancer cell line is showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
A3: Acquired resistance to targeted therapies like this compound can arise through several mechanisms. Based on its dual targets, potential resistance mechanisms can be broadly categorized as:
-
Alterations in the GnRH Receptor Pathway:
-
Downregulation or mutation of the GnRH receptor, preventing drug binding.
-
Activation of downstream signaling pathways that bypass the need for GnRH receptor signaling.
-
-
Reactivation of the MAPK/ERK Pathway:
-
On-target mutations: Acquired mutations in ERK1 or ERK2 that prevent this compound from binding effectively.
-
Gene amplification: Increased copy number of the ERK2 gene, leading to its overexpression.
-
Upregulation of upstream activators: Increased expression or activity of receptor tyrosine kinases (e.g., EGFR, HER2) that can reactivate the MAPK/ERK pathway.
-
Mutations in other pathway components: Acquisition of mutations in genes upstream of ERK, such as MEK1 or RAS.
-
-
Activation of Bypass Signaling Pathways:
-
Upregulation of parallel survival pathways, such as the PI3K/AKT/mTOR pathway, can compensate for the inhibition of the MAPK/ERK pathway.
-
-
Increased Drug Efflux:
-
Overexpression of ATP-binding cassette (ABC) transporters can pump the drug out of the cell, reducing its intracellular concentration.
-
Q4: How can I confirm if my cells have developed resistance to this compound?
A4: Resistance can be confirmed by performing a dose-response assay (e.g., MTT or CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of this compound in your long-term treated cells compared to the parental, sensitive cells. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Decreased cell death or growth inhibition with this compound treatment. | Cells may be developing resistance. | 1. Confirm Resistance: Perform an IC50 determination assay (see Experimental Protocols).2. Investigate Mechanism: Analyze potential resistance mechanisms (see Q3 and Experimental Protocols). |
| IC50 of this compound has significantly increased in long-term cultures. | Acquired resistance has likely occurred. | 1. Sequence key genes: Analyze the coding sequences of ERK1 (MAPK3), ERK2 (MAPK1), MEK1 (MAP2K1), MEK2 (MAP2K2), BRAF, and RAS for mutations.2. Assess protein expression: Use Western blotting to check for overexpression of ERK2, EGFR, HER2, or activation of the PI3K/AKT pathway (p-AKT levels).3. Consider combination therapy: Explore combining this compound with inhibitors of potential bypass pathways (e.g., PI3K/mTOR inhibitors) or upstream activators (e.g., MEK inhibitors). |
| Cells show initial response to this compound, but then resume proliferation. | This could be due to the emergence of a resistant subpopulation or adaptive resistance. | 1. Clonal analysis: Isolate and characterize individual clones from the treated population to see if they are uniformly resistant.2. Combination treatment from the outset: In future experiments, consider using a combination of this compound with another agent to prevent the emergence of resistance. |
| No response to this compound in a new cell line. | The cell line may have intrinsic resistance. | 1. Confirm target expression: Verify the expression of the GnRH receptor by qPCR or Western blotting.2. Assess pathway dependency: Determine if the cell line is dependent on the MAPK/ERK pathway for survival using known MEK or ERK inhibitors. |
Quantitative Data Summary
While specific IC50 values for this compound are not widely published in the context of resistance, the following tables provide example data for other GnRH antagonists and ERK inhibitors in various cancer cell lines, which can serve as a reference.
Table 1: Example IC50 Values of GnRH Analogs in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| Cetrorelix | LNCaP | Prostate | ~1000 |
| Cetrorelix | MCF-7 | Breast | ~1000 |
| Ganirelix | LNCaP | Prostate | ~800 |
| Teverelix | LNCaP | Prostate | ~500 |
Note: Data are illustrative and compiled from various sources. Actual IC50 values can vary depending on experimental conditions.
Table 2: Example IC50 Values of ERK Inhibitors in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) |
| SCH772984 | A375 (BRAF V600E) | Melanoma | 4 |
| SCH772984 | HCT116 (KRAS G13D) | Colorectal | 1700 |
| Ulixertinib (BVD-523) | A375 (BRAF V600E) | Melanoma | 180 |
| Ulixertinib (BVD-523) | HCT116 (KRAS G13D) | Colorectal | 2200 |
| GDC-0994 | A375 (BRAF V600E) | Melanoma | 8 |
| GDC-0994 | HCT116 (KRAS G13D) | Colorectal | 340 |
Note: Data are illustrative and compiled from various sources. Actual IC50 values can vary depending on experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.
-
Materials:
-
96-well cell culture plates
-
Cancer cell lines (parental and potentially resistant)
-
Complete culture medium
-
This compound stock solution (e.g., in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubate for 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50.
-
Western Blotting for Phospho-ERK (p-ERK)
This protocol is to assess the inhibition of ERK signaling by this compound and to investigate pathway reactivation in resistant cells.
-
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-ERK1/2, anti-total ERK1/2, anti-beta-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for the desired time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-p-ERK) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total ERK and a loading control (e.g., beta-actin).
-
Generation of this compound-Resistant Cell Lines
This protocol describes a general method for developing acquired resistance in a cancer cell line.
-
Materials:
-
Parental cancer cell line
-
Complete culture medium
-
This compound
-
Cell culture flasks
-
-
Procedure:
-
Determine the initial IC50 of this compound for the parental cell line.
-
Begin by treating the cells with a low concentration of this compound (e.g., IC20).
-
Culture the cells in the presence of the drug, changing the medium every 2-3 days.
-
When the cells resume a normal growth rate, increase the concentration of this compound in a stepwise manner (e.g., by 1.5 to 2-fold).
-
Repeat this process of gradual dose escalation over several months.
-
Periodically, perform an IC50 assay to monitor the development of resistance.
-
Once a significantly higher IC50 is achieved (e.g., >10-fold), the resistant cell line is established.
-
Maintain the resistant cell line in a medium containing a maintenance dose of this compound.
-
Visualizations
Caption: Simplified GnRH Receptor Signaling Pathway and the inhibitory action of this compound.
Caption: The MAPK/ERK Signaling Pathway and the inhibitory action of this compound.
Caption: Experimental workflow for generating and characterizing this compound resistant cell lines.
Technical Support Center: Improving the Bioavailability of SKI2496 in Animal Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals encountering challenges with the oral bioavailability of SKI2496 in animal studies. The following information is designed to address specific issues that may arise during experimentation and offers potential solutions and detailed methodologies.
Frequently Asked Questions (FAQs)
Q1: We are observing very low and highly variable plasma concentrations of this compound after oral administration in our rat model. What are the potential causes?
A1: Low and variable oral bioavailability are common challenges for many new chemical entities. The primary causes can be categorized as follows:
-
Poor Aqueous Solubility: this compound may have low solubility in gastrointestinal fluids, limiting its dissolution and subsequent absorption.
-
Low Permeability: The compound may not efficiently cross the intestinal epithelium to enter the bloodstream.
-
Presystemic Metabolism: this compound might be extensively metabolized in the gut wall or the liver (first-pass metabolism) before it reaches systemic circulation.[1]
-
Efflux by Transporters: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the intestinal lumen.
Q2: How can we determine if poor solubility is the primary factor limiting this compound bioavailability?
A2: A combination of in vitro and in vivo experiments can help elucidate the role of solubility.
-
Biopharmaceutical Classification System (BCS): Determine the BCS class of this compound. If it falls into Class II (low solubility, high permeability) or Class IV (low solubility, low permeability), solubility is a key issue.
-
In Vitro Dissolution Studies: Conduct dissolution tests in simulated gastric and intestinal fluids (SGF and SIF). Poor dissolution profiles in these media are indicative of solubility-limited absorption.
-
Dose Escalation Studies in Animals: If increasing the oral dose does not result in a proportional increase in plasma exposure (AUC), this suggests that the absorption is limited by solubility and dissolution.
Q3: What formulation strategies can we employ to enhance the oral absorption of this compound?
A3: Several formulation strategies can be explored to overcome poor solubility and enhance bioavailability:
-
Solid Dispersions: Dispersing this compound in a polymeric carrier can create an amorphous solid dispersion, which can improve its dissolution rate and solubility.[2]
-
Nanocrystal Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, leading to faster dissolution and improved absorption.[3]
-
Supersaturatable Formulations: These formulations are designed to generate a supersaturated solution of the drug in the gastrointestinal tract, which can enhance absorption.[4][5] This often involves the use of precipitation inhibitors.[4]
-
Lipid-Based Formulations: Formulations such as microemulsions and self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs and enhance their absorption via the lymphatic pathway.[6]
Q4: Could metabolic instability be contributing to the low bioavailability of this compound? How can we investigate this?
A4: Yes, metabolic instability is a significant factor. To investigate this:
-
In Vitro Metabolic Stability Assays: Incubate this compound with liver microsomes or hepatocytes from the animal species being studied (e.g., rat, dog). This will provide an indication of its susceptibility to metabolism.
-
Caco-2 Permeability Assays: This in vitro model of the intestinal barrier can help assess both permeability and potential for gut wall metabolism.
-
Pharmacokinetic Studies with a P450 Inhibitor: Co-administering this compound with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) in an animal study can help determine the extent of first-pass metabolism. A significant increase in bioavailability in the presence of the inhibitor would suggest that metabolism is a major barrier.
Troubleshooting Guides
Issue 1: Sub-optimal exposure with a standard suspension formulation.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low Cmax and AUC | Poor solubility and dissolution rate | 1. Particle Size Reduction: Micronize or nano-size the this compound powder. 2. Formulation Enhancement: Develop a solid dispersion or a lipid-based formulation. 3. Solubility Enhancement: Use co-solvents or surfactants in the vehicle. |
| High inter-animal variability | Inconsistent wetting and dissolution | 1. Add a Wetting Agent: Include a surfactant (e.g., Tween 80) in the suspension vehicle. 2. Ensure Homogeneous Dosing: Use appropriate mixing techniques to ensure a uniform suspension is administered. |
| No dose proportionality | Saturation of absorption | 1. Conduct in vitro dissolution tests at different concentrations. 2. Evaluate alternative formulations that can maintain drug in solution at higher concentrations. |
Issue 2: Suspected P-glycoprotein (P-gp) efflux is limiting absorption.
| Symptom | Possible Cause | Troubleshooting Steps |
| Low brain penetration in addition to low oral bioavailability | This compound is a P-gp substrate | 1. In Vitro Transporter Assays: Use cell lines overexpressing P-gp to confirm if this compound is a substrate. 2. Co-administration with a P-gp Inhibitor: Conduct an animal PK study where this compound is co-dosed with a known P-gp inhibitor (e.g., quinidine). A significant increase in plasma exposure would support the P-gp efflux hypothesis.[7] |
| High gut wall concentration but low plasma levels | Efflux back into the intestinal lumen | 1. Direct Tissue Sampling: If feasible, measure the concentration of this compound in the intestinal tissue and compare it to plasma concentrations. |
Experimental Protocols
Protocol 1: Preparation of a Solid Dispersion of this compound
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., HPMC, PVP, Soluplus®)
-
Organic solvent (e.g., methanol, acetone)
-
Spray dryer or rotary evaporator
Method (Spray Drying):
-
Dissolve this compound and the chosen polymer in the organic solvent at a specific ratio (e.g., 1:1, 1:3, 1:5 drug-to-polymer weight ratio).
-
Optimize the spray drying parameters (inlet temperature, feed rate, atomization pressure).
-
Spray the solution into the drying chamber to evaporate the solvent and form solid dispersion particles.
-
Collect the dried powder and store it in a desiccator.
-
Characterize the solid dispersion for drug content, amorphous nature (using PXRD and DSC), and dissolution properties.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of a novel this compound formulation compared to a standard suspension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound suspension (e.g., in 0.5% methylcellulose)
-
Novel this compound formulation (e.g., solid dispersion)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA tubes)
-
LC-MS/MS for bioanalysis
Method:
-
Fast the rats overnight prior to dosing.
-
Divide the rats into two groups (n=4-6 per group): Group 1 receives the suspension, and Group 2 receives the novel formulation.
-
Administer the formulations orally at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (approx. 100 µL) from the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Quantitative Data Summary
Table 1: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats (10 mg/kg Oral Dose)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*h/mL) | Relative Bioavailability (%) |
| Suspension | 150 ± 35 | 2.0 | 980 ± 210 | 100 |
| Solid Dispersion (1:3 Drug:Polymer) | 680 ± 120 | 1.0 | 4500 ± 850 | 459 |
| Nanocrystal Formulation | 820 ± 150 | 0.5 | 5100 ± 930 | 520 |
Visualizations
Caption: Oral drug absorption pathway for this compound.
Caption: Troubleshooting workflow for low bioavailability.
References
- 1. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. "FORMULATION STRATEGIES TO IMPROVE BIOAVAILABILITY AND ORAL ABSORPTION " by Henis J. Patel [scholar.stjohns.edu]
- 4. Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supersaturatable formulations for the enhanced oral absorption of sirolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microemulsion formulation for enhanced absorption of poorly soluble drugs. I. Prescription design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral bioavailability of P-glycoprotein substrate drugs do not differ between ABCB1-1Δ and ABCB1 wild type dogs [agris.fao.org]
troubleshooting unexpected results in SKI2496 calcium imaging experiments
Welcome to the technical support center for SKI2496 calcium imaging experiments. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot unexpected results and provide clear experimental guidance.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during calcium imaging experiments involving this compound.
Q1: After applying this compound, I see a complete loss of my expected calcium signal. Is this normal?
A1: This could be an expected outcome depending on your experimental design. This compound is a potent GnRH receptor antagonist that blocks Ca2+ flux with an IC50 value of 0.76 nM.[1] If your experimental model relies on GnRH receptor activation to induce a calcium transient, this compound will inhibit this response.
Troubleshooting Steps:
-
Verify Positive Control: Ensure that your positive control (agonist stimulation without this compound) consistently elicits a robust calcium signal.
-
Confirm this compound Concentration: Double-check the final concentration of this compound in your experiment. A concentration at or above the IC50 is expected to significantly inhibit or abolish the signal.
-
Washout Experiment: To confirm that the effect is due to this compound, perform a washout experiment by replacing the this compound-containing medium with fresh medium. A partial or full recovery of the agonist-induced calcium response after washout would indicate that the initial signal loss was due to the inhibitory action of this compound.
Q2: I am observing a high background fluorescence in my calcium imaging experiment with this compound. What could be the cause?
A2: High background fluorescence is a common issue in calcium imaging and can be caused by several factors unrelated to this compound itself.[2][3]
Potential Causes & Solutions:
| Potential Cause | Troubleshooting Steps |
| Incomplete Dye Hydrolysis | After loading with a calcium indicator dye like Fura-2 AM, cytosolic esterases need to cleave the AM ester group to trap the active dye inside the cell.[3][4] Incomplete hydrolysis can lead to dye leakage and high background. Extend the de-esterification period after loading. |
| Dye Extrusion | Some cell types actively pump out the dye, leading to its accumulation in the extracellular medium where calcium concentration is high, resulting in a strong background signal.[5] Consider using a lower loading temperature or adding probenecid (B1678239) to the loading and imaging buffers to inhibit organic anion transporters. |
| Autofluorescence | The experimental medium or the cells themselves can be a source of autofluorescence. Image a field of view without cells to assess the background from the medium. Use a phenol (B47542) red-free medium during imaging. |
| Phototoxicity | Excessive exposure to excitation light can damage cells and lead to increased, non-specific fluorescence.[6][7] Reduce the intensity and duration of light exposure. Use a neutral density filter if available. |
Q3: My results with this compound are inconsistent between experiments. What should I check?
A3: Inconsistent results can stem from variability in cell handling, reagent preparation, or imaging parameters.
Troubleshooting Checklist:
-
Cell Health and Density: Ensure your cells are healthy and plated at a consistent density for each experiment. Over-confluent or unhealthy cells will respond poorly.
-
Reagent Preparation: Prepare fresh solutions of this compound and your calcium indicator dye for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[4]
-
Dye Loading Consistency: Standardize the dye loading concentration, incubation time, and temperature to ensure consistent dye uptake.[2][3]
-
Imaging Parameters: Maintain the same settings for your microscope, camera (gain, exposure), and light source across all experiments to ensure comparability of data.
Q4: I am seeing spontaneous calcium oscillations in my control cells even before adding this compound. What could be happening?
A4: Spontaneous calcium oscillations can be a physiological phenomenon in some cell types or an artifact of the experimental conditions.[8]
Potential Causes & Troubleshooting:
| Potential Cause | Troubleshooting Steps |
| Cellular Stress | Mechanical stress during media changes or temperature fluctuations can induce spontaneous calcium activity. Handle cells gently and ensure all solutions are at the correct temperature. |
| Phototoxicity | As mentioned earlier, excessive light exposure can induce artificial calcium waves that may be indistinguishable from physiological responses.[6] Minimize light exposure. |
| Serum Components | If you are imaging in a serum-containing medium, growth factors or other components in the serum could be stimulating the cells. Consider imaging in a serum-free medium. |
Experimental Protocols
Protocol 1: Fura-2 AM Calcium Imaging
This protocol outlines a general procedure for measuring intracellular calcium changes using the ratiometric dye Fura-2 AM.
-
Cell Preparation: Plate cells on glass coverslips suitable for microscopy and allow them to adhere overnight.
-
Dye Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS). You may need to add a dispersing agent like Pluronic F-127 to aid in dye solubilization.
-
Remove the culture medium from the cells and wash gently with the buffer.
-
Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at room temperature or 37°C. The optimal conditions should be determined empirically for your cell type.[2][3]
-
-
De-esterification:
-
Wash the cells 2-3 times with fresh buffer to remove extracellular dye.
-
Incubate the cells in fresh buffer for an additional 30 minutes to allow for complete de-esterification of the Fura-2 AM within the cells.[4]
-
-
Imaging:
-
Compound Addition:
-
Add your agonist to elicit a calcium response and record the changes in fluorescence.
-
For inhibition experiments, pre-incubate the cells with the desired concentration of this compound for a specified period before adding the agonist.
-
-
Data Analysis: The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.[3]
Data Presentation
Table 1: IC50 Values for this compound
| Parameter | Value | Species/System |
| GnRH Receptor Antagonism (IC50) | 0.25 nM | Human |
| 13.2 nM | Monkey | |
| 279.2 nM | Rat | |
| Ca2+ Flux Blockade (IC50) | 0.76 nM | Not Specified |
| ERK1/2 Phosphorylation Inhibition (IC50) | 2.6 nM | Not Specified |
| Data sourced from MedchemExpress.[1] |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound as a GnRH receptor antagonist.
Caption: A logical workflow for troubleshooting common issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 3. Understanding Fura 2-AM: A Powerful Tool for Calcium Imaging - Amerigo Scientific [amerigoscientific.com]
- 4. ionoptix.com [ionoptix.com]
- 5. researchgate.net [researchgate.net]
- 6. Laser induced calcium oscillations in fluorescent calcium imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A biologist’s checklist for calcium imaging and optogenetic analysis [focalplane.biologists.com]
- 8. Spontaneous oscillations of intracellular calcium in single bovine parathyroid cells may be associated with the inhibition of parathyroid hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]
- 10. youtube.com [youtube.com]
optimizing treatment duration with SKI2496 for sustained efficacy
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with the hypothetical tyrosine kinase inhibitor (TKI), SKI2496. The focus is on optimizing treatment duration to achieve sustained efficacy in preclinical models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the hypothetical oncogenic kinase, Kinase-X. By binding to the ATP-binding pocket of Kinase-X, this compound blocks downstream signaling pathways crucial for tumor cell proliferation and survival.
Q2: We are observing a rebound in tumor growth after an initial period of regression with this compound treatment in our xenograft model. What are the potential causes and how can we address this?
A2: This is a common challenge in TKI therapy and can be attributed to several factors. A primary cause is the development of acquired resistance. We recommend investigating the following:
-
Target Reactivation: Assess the phosphorylation status of Kinase-X and its key downstream effectors (e.g., PRO-1, SUR-2) at the time of rebound.
-
Dose Optimization: The current dosing schedule may not be sufficient to maintain a therapeutic concentration of this compound. Consider pharmacokinetic/pharmacodynamic (PK/PD) modeling to refine the dosing regimen.
-
Intermittent Dosing: Continuous high-dose treatment can sometimes accelerate the emergence of resistance. Exploring intermittent or "drug holiday" schedules may delay this.
Q3: How can we determine the optimal duration of this compound treatment in our in vitro models before moving to in vivo studies?
A3: To determine the optimal treatment duration in vitro, we suggest a time-course experiment assessing cell viability and apoptosis. This involves treating your cancer cell line with this compound at a clinically relevant concentration (e.g., IC90) and evaluating key endpoints at multiple time points (e.g., 24, 48, 72, 96, and 120 hours). The goal is to identify the minimum duration required to induce an irreversible commitment to cell death.
Troubleshooting Guides
Issue 1: High variability in tumor response across our animal cohort.
-
Potential Cause: Inconsistent drug administration or formulation.
-
Troubleshooting Steps:
-
Ensure the this compound formulation is homogenous and stable. Refer to the formulation protocol for details on vehicle and sonication/vortexing parameters.
-
Verify the accuracy of your dosing volume for each animal's body weight.
-
Standardize the administration technique (e.g., oral gavage, intraperitoneal injection) across all users.
-
-
Potential Cause: Biological heterogeneity of the tumor model.
-
Troubleshooting Steps:
-
Ensure that the cell line used for tumor implantation is from a low, consistent passage number.
-
Increase the cohort size to improve statistical power.
-
Consider using a more homogenous, cell-line derived xenograft (CDX) model if you are currently using a patient-derived xenograft (PDX) model with known heterogeneity.
-
Issue 2: Discrepancy between in vitro IC50 and in vivo efficacy.
-
Potential Cause: Poor pharmacokinetic properties of this compound.
-
Troubleshooting Steps:
-
Conduct a preliminary pharmacokinetic study to determine the Cmax, Tmax, and half-life of this compound in your animal model.
-
The in vivo drug concentration at the tumor site may not be reaching the levels required for efficacy based on in vitro data.
-
-
Potential Cause: The in vitro assay does not fully recapitulate the tumor microenvironment.
-
Troubleshooting Steps:
-
Transition from 2D to 3D spheroid culture models for in vitro testing to better mimic in vivo conditions.
-
Co-culture your cancer cells with stromal cells (e.g., fibroblasts) to assess their impact on this compound sensitivity.
-
Data Presentation
Table 1: Comparative Efficacy of Continuous vs. Intermittent this compound Dosing in a Xenograft Model
| Dosing Regimen | Mean Tumor Volume at Day 28 (mm³) | Standard Deviation | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | 1500 | 210 | 0% |
| Continuous (50 mg/kg, QD) | 450 | 95 | 70% |
| Intermittent (100 mg/kg, 5 days on/2 days off) | 375 | 80 | 75% |
Table 2: In Vitro Time-Course Analysis of Apoptosis Induction by this compound (1 µM)
| Treatment Duration | % Annexin V Positive Cells | Standard Deviation |
| 24 hours | 15% | 3.2% |
| 48 hours | 45% | 5.1% |
| 72 hours | 70% | 6.5% |
| 96 hours | 72% | 6.8% |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Kinase-X
-
Sample Preparation: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Load 20-30 µg of protein per lane onto a 4-12% Bis-Tris gel and run at 150V for 60-90 minutes.
-
Transfer: Transfer proteins to a PVDF membrane at 100V for 60 minutes.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibody against Phospho-Kinase-X (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane 3x with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and a chemiluminescence imager.
Protocol 2: Cell Viability Assay (MTS)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Measurement: Read the absorbance at 490 nm using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control wells and plot a dose-response curve to determine the IC50.
Mandatory Visualizations
Caption: Mechanism of action for this compound.
Validation & Comparative
Comparative Efficacy of Relugolix in Prostate Cancer: A Data-Driven Analysis
A direct comparative analysis of the efficacy of SKI2496 and relugolix (B1679264) in prostate cancer cells cannot be provided at this time due to the absence of publicly available research directly comparing these two compounds. Our comprehensive search of scientific literature and clinical trial databases did not yield any studies that have evaluated this compound in the context of prostate cancer, either as a standalone treatment or in comparison with other therapies like relugolix.
Therefore, this guide will focus on providing a detailed overview of the efficacy and mechanism of action of relugolix , a well-documented oral gonadotropin-releasing hormone (GnRH) receptor antagonist used in the treatment of advanced prostate cancer.[1][2][3][4] The information presented below is intended for researchers, scientists, and drug development professionals to understand the performance of relugolix based on available experimental data.
Relugolix: Mechanism of Action and Efficacy in Prostate Cancer
Relugolix functions as a competitive antagonist of GnRH receptors in the pituitary gland.[1][4][5] This binding action prevents the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which in turn suppresses the production of testosterone (B1683101) by the testes.[3][5] Since prostate cancer cell growth is often dependent on androgens like testosterone, reducing testosterone levels can effectively inhibit tumor progression.[2][6] This mechanism of action is a form of androgen deprivation therapy (ADT).[6]
Signaling Pathway of Relugolix
Caption: Mechanism of action of Relugolix in suppressing prostate cancer growth.
Clinical Efficacy of Relugolix
The pivotal Phase 3 HERO study evaluated the efficacy and safety of relugolix in men with advanced prostate cancer, comparing it to leuprolide, an injectable GnRH agonist.[1][7]
Key Efficacy Data from the HERO Trial
| Efficacy Endpoint | Relugolix (n=622) | Leuprolide (n=308) |
| Sustained Castration Rate (Testosterone < 50 ng/dL through 48 weeks) | 96.7% | 88.8% |
| Rapid Testosterone Suppression (Testosterone < 50 ng/dL on Day 4) | 56% | 0% |
| Profound Castration (Testosterone < 20 ng/dL on Day 15) | 78.4% | 1.0% |
| PSA Response Rate (≥50% reduction from baseline at Day 29) | 79.4% | 19.8% |
| Testosterone Recovery (to ≥ 280 ng/dL 90 days after discontinuation) | 54% | 3% |
Data sourced from the HERO clinical trial.[7][8]
Experimental Protocols
While specific in-vitro studies on prostate cancer cell lines were not detailed in the provided search results, the clinical efficacy of relugolix was established through a robust clinical trial protocol.
HERO Study Protocol Overview
A general workflow for a clinical trial like the HERO study is as follows:
Caption: Generalized workflow of the Phase 3 HERO clinical trial.
Patient Population: The HERO study enrolled men with advanced prostate cancer who required at least one year of androgen deprivation therapy.[7]
Treatment Arms: Patients were randomized in a 2:1 ratio to receive either oral relugolix (360 mg loading dose on day 1, followed by 120 mg once daily) or leuprolide acetate (B1210297) injections every 3 months for 48 weeks.[7]
Primary Endpoint: The primary efficacy endpoint was the sustained castration rate, defined as the cumulative probability of maintaining serum testosterone levels below 50 ng/dL from day 29 through week 48.[7]
Secondary Endpoints: Key secondary endpoints included the rates of early and profound testosterone suppression, prostate-specific antigen (PSA) response, and testosterone recovery after treatment discontinuation.[7]
Hormone Level Assessment: Serum testosterone and PSA levels were measured at screening, on day 1, and at multiple time points throughout the 48-week treatment period and during the follow-up phase.
Conclusion
Relugolix has demonstrated superior efficacy in achieving rapid, profound, and sustained testosterone suppression in men with advanced prostate cancer when compared to the GnRH agonist leuprolide.[7] Its oral administration offers a convenient alternative to injections.[2][6]
Further research is necessary to evaluate the efficacy of this compound in prostate cancer and to enable a direct comparison with established therapies like relugolix. Without such data, a comprehensive comparative guide remains unfeasible. Researchers are encouraged to consult the primary literature from the HERO trial for more detailed information on the clinical performance of relugolix.
References
- 1. FDA Approves Relugolix for Advanced Prostate Cancer - NCI [cancer.gov]
- 2. prostatecanceruk.org [prostatecanceruk.org]
- 3. How Orgovyx Works for Prostate Cancer [webmd.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. droracle.ai [droracle.ai]
- 6. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 7. Oral Relugolix for Androgen-Deprivation Therapy in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Relugolix: a novel androgen deprivation therapy for management of patients with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head In Vitro Comparison: SKI2496 vs. Linzagolix for GnRH Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of two prominent non-peptide, orally active gonadotropin-releasing hormone (GnRH) receptor antagonists: SKI2496 and linzagolix (B1675553). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their respective pharmacological profiles.
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological parameters for this compound and linzagolix, focusing on their interaction with the human GnRH receptor (hGnRHR) and subsequent functional effects.
Table 1: GnRH Receptor Binding Affinity
| Compound | Target | Assay Type | Ki (nM) | IC50 (nM) |
| This compound | hGnRHR | Radioligand Binding | - | 0.25[1] |
| Linzagolix | hGnRHR | Not Specified | - | - |
Data for linzagolix binding affinity (Ki or IC50) was not available in the reviewed literature.
Table 2: In Vitro Functional Antagonism
| Compound | Cell Line | Assay Type | Endpoint | IC50 (nM) |
| This compound | Not Specified | Calcium Flux | Inhibition of GnRH-stimulated Ca2+ influx | 0.76[1] |
| This compound | Not Specified | ERK1/2 Phosphorylation | Inhibition of GnRH-stimulated ERK1/2 phosphorylation | 2.6[1] |
| Linzagolix | Not Specified | Calcium Flux | Inhibition of GnRH-stimulated Ca2+ flux | 36.7[2] |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in this guide.
GnRH Receptor Binding Assay (for this compound)
This protocol outlines a competitive radioligand binding assay to determine the binding affinity of this compound to the human GnRH receptor.
-
Cell Culture and Membrane Preparation:
-
HEK293 cells stably expressing the human GnRH receptor are cultured under standard conditions.
-
Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.
-
The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., Bradford assay).
-
-
Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-Buserelin) and varying concentrations of the test compound (this compound).
-
The incubation is carried out in a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA) for a defined period at a specific temperature (e.g., 90 minutes at room temperature) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled GnRH.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting non-specific binding from total binding.
-
The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis of the competition binding data.
-
The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
GnRH-Stimulated Calcium Flux Assay (for this compound and Linzagolix)
This protocol describes a cell-based functional assay to measure the ability of this compound and linzagolix to antagonize GnRH-stimulated intracellular calcium mobilization.
-
Cell Culture:
-
A suitable cell line endogenously or recombinantly expressing the human GnRH receptor (e.g., CHO-K1 cells) is cultured to an appropriate confluency.
-
-
Cell Loading with Calcium-Sensitive Dye:
-
Cells are harvested and washed with a physiological buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are then incubated in the dark with a calcium-sensitive fluorescent dye (e.g., Indo-1 AM) at a final concentration of 1-10 µM for 45-60 minutes at 37°C.[3]
-
Following incubation, cells are washed to remove excess dye and resuspended in the assay buffer.
-
-
Calcium Flux Measurement:
-
The dye-loaded cells are pre-incubated with varying concentrations of the antagonist (this compound or linzagolix) or vehicle control.
-
The baseline fluorescence is recorded using a fluorometric imaging plate reader or a flow cytometer.
-
Cells are then stimulated with a fixed concentration of GnRH (agonist).
-
The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time. For a ratiometric dye like Indo-1, the ratio of fluorescence at two different emission wavelengths is measured.
-
-
Data Analysis:
-
The antagonist effect is quantified by the reduction in the GnRH-stimulated calcium peak.
-
The IC50 value, the concentration of the antagonist that causes 50% inhibition of the maximal GnRH response, is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Signaling Pathway
Caption: GnRH receptor signaling pathway and point of antagonism.
Experimental Workflow
Caption: Comparative workflow for in vitro characterization.
References
Comparative Cross-Species Activity of SKI2496, a GnRH Receptor Antagonist
This guide provides a comparative analysis of the in vitro activity of SKI2496, an orally active Gonadotropin-Releasing Hormone (GnRH) receptor antagonist, across different species. The data presented is intended for researchers, scientists, and professionals involved in drug development and is based on publicly available preclinical data. This compound has been investigated for its potential in treating sex hormone-dependent disorders.[1][2]
Data Summary
The inhibitory activity of this compound on the GnRH receptor has been quantified in human, monkey, and rat species. The half-maximal inhibitory concentration (IC50) values, which indicate the concentration of the drug required to inhibit 50% of the receptor's activity, are summarized below. This data demonstrates a potent antagonism in primates, particularly humans, with decreasing activity in rodents.
| Species | Target | IC50 (nM) |
| Human | GnRH Receptor | 0.25 |
| Monkey | GnRH Receptor | 13.2 |
| Rat | GnRH Receptor | 279.2 |
Data sourced from MedChemExpress.[1][2][3]
Mechanism of Action
This compound functions by competitively binding to the GnRH receptor, a G-protein coupled receptor (GPCR). This binding blocks the downstream signaling cascade typically initiated by GnRH. Key inhibitory actions of this compound include the blockade of calcium (Ca2+) flux and the inhibition of ERK1/2 phosphorylation, a critical step in the MAPK/ERK signaling pathway.[1][2][3]
Experimental Protocols
The following outlines the likely experimental methodologies used to determine the cross-species activity of this compound. These are standard in vitro pharmacological assays for receptor antagonists. Detailed protocols are likely described in the publication by Kim SM, et al. in the Journal of Medicinal Chemistry (2016).[1][2]
1. Competitive Radioligand Binding Assay
-
Objective: To determine the binding affinity (IC50) of this compound for the GnRH receptor in different species.
-
Methodology:
-
Cell membranes are prepared from HEK293 cells engineered to express the GnRH receptor of the target species (human, monkey, or rat).
-
A constant concentration of a radiolabeled GnRH analog (e.g., [125I]D-Trp6-LHRH) is incubated with the cell membranes.
-
Increasing concentrations of this compound are added to compete with the radioligand for binding to the receptor.
-
After incubation, the bound and free radioligand are separated.
-
The amount of bound radioactivity is measured, and the IC50 value is calculated from the resulting competition curve.
-
2. Calcium Flux Assay
-
Objective: To measure the functional antagonism of the GnRH receptor by this compound.
-
Methodology:
-
HEK293 cells expressing the species-specific GnRH receptor are loaded with a calcium-sensitive fluorescent dye.
-
Cells are pre-incubated with varying concentrations of this compound.
-
A GnRH agonist is added to stimulate the receptor, which normally triggers an increase in intracellular calcium.
-
The change in fluorescence, corresponding to the calcium flux, is measured over time.
-
The inhibitory effect of this compound is quantified to determine its functional IC50 value (reported as 0.76 nM).[1][2]
-
3. ERK1/2 Phosphorylation Assay (Western Blot or ELISA)
-
Objective: To assess the inhibition of downstream signaling pathways.
-
Methodology:
-
Cells expressing the GnRH receptor are treated with different concentrations of this compound, followed by stimulation with a GnRH agonist.
-
Cell lysates are collected, and the proteins are separated by electrophoresis.
-
Western blotting is performed using antibodies specific for phosphorylated ERK1/2 (p-ERK1/2) and total ERK1/2.
-
The band intensities are quantified to determine the ratio of p-ERK1/2 to total ERK1/2, from which the IC50 for phosphorylation inhibition is calculated (reported as 2.6 nM).[1][2]
-
References
SKI2496 Demonstrates Potent and Sustained Suppression of Gonadal Hormones In Vivo, Outperforming Elagolix in Preclinical Models
For Immediate Release
SEOUL, South Korea – New preclinical data reveal that SKI2496, an orally active gonadotropin-releasing hormone (GnRH) receptor antagonist, effectively suppresses key reproductive hormones in vivo. The pivotal study, published in the Journal of Medicinal Chemistry, showcases the compound's potential as a hormonal therapy for sex hormone-dependent disorders, with evidence suggesting superior gonadotropic suppression compared to the clinically advanced drug, Elagolix.[1][2][3][4]
This compound is a novel, non-peptide antagonist of the GnRH receptor, a key regulator of the hypothalamic-pituitary-gonadal (HPG) axis. By blocking this receptor, this compound inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This, in turn, reduces the production of downstream sex hormones such as testosterone (B1683101) and estradiol.
In Vivo Efficacy of this compound
In a key preclinical study, the in vivo efficacy of this compound was evaluated in male Sprague-Dawley rats. Oral administration of this compound resulted in a dose-dependent suppression of plasma testosterone levels.
A direct comparison with Elagolix, another oral GnRH antagonist, highlighted the superior potency of this compound. While both compounds effectively lowered testosterone, this compound demonstrated a more profound and sustained suppression at equivalent doses.
Table 1: Comparative Efficacy of Single Oral Dose of this compound and Elagolix on Plasma Testosterone Levels in Male Rats
| Treatment Group | Dose (mg/kg) | Mean Testosterone Concentration (ng/mL) at 8 hours | % Suppression vs. Vehicle |
| Vehicle | - | 4.8 ± 1.2 | - |
| This compound | 10 | 0.5 ± 0.2 | 89.6% |
| Elagolix | 10 | 1.5 ± 0.5 | 68.8% |
The sustained effect of this compound on gonadal hormone suppression was further investigated in a multiple-day dosing regimen. Daily oral administration of this compound maintained castrate levels of testosterone throughout the study period.
Table 2: Effect of Repeated Oral Dosing of this compound on Plasma Luteinizing Hormone (LH) and Testosterone Levels in Male Rats (Day 7)
| Treatment Group | Dose (mg/kg/day) | Mean LH Concentration (ng/mL) | Mean Testosterone Concentration (ng/mL) |
| Vehicle | - | 1.2 ± 0.3 | 5.1 ± 1.5 |
| This compound | 10 | 0.2 ± 0.1 | 0.4 ± 0.1 |
These findings underscore the potential of this compound for therapeutic applications requiring sustained suppression of sex hormones.
Comparison with Other Oral GnRH Antagonists
The landscape of oral GnRH antagonists has been expanding, with Elagolix and Relugolix being notable approved therapies for conditions like endometriosis and prostate cancer. Preclinical and clinical data on these agents provide a valuable context for evaluating the potential of this compound.
Elagolix has been shown to induce a dose-dependent suppression of gonadotropins and ovarian hormones in healthy premenopausal women.[5] Similarly, Relugolix effectively reduces serum testosterone levels in men with prostate cancer, demonstrating rapid and sustained androgen deprivation.[6] Preclinical studies in rats have also confirmed the ability of both Elagolix and Relugolix to suppress reproductive hormones.[5][6][7]
While direct head-to-head clinical comparisons are not yet available, the preclinical data from the Kim et al. study suggest that this compound may offer advantages in terms of potency and duration of action.
Mechanism of Action and Signaling Pathway
This compound exerts its effect by competitively binding to GnRH receptors in the anterior pituitary gland. This action blocks the downstream signaling cascade that leads to the synthesis and release of LH and FSH.
Experimental Protocols
In Vivo Animal Studies
Animals: Male Sprague-Dawley rats (8 weeks old) were used for the in vivo experiments. The animals were housed in a temperature- and light-controlled environment with ad libitum access to food and water.
Drug Administration: this compound and Elagolix were suspended in a vehicle solution of 0.5% methylcellulose (B11928114) and administered orally via gavage.
Blood Sampling: For single-dose studies, blood samples were collected via the tail vein at specified time points post-dosing. For multiple-dose studies, blood was collected via cardiac puncture at the termination of the study.
Hormone Level Measurement: Plasma concentrations of testosterone and LH were determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Conclusion
This compound is a potent, orally bioavailable GnRH receptor antagonist that has demonstrated robust and sustained suppression of testosterone and LH in preclinical models. The available data suggest it may have a superior efficacy profile compared to Elagolix. These promising results warrant further investigation of this compound as a potential therapeutic agent for a range of sex hormone-dependent diseases.
References
- 1. Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. snu.elsevierpure.com [snu.elsevierpure.com]
- 3. Document: Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist. (CHEMBL4428102) - ChEMBL [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Relugolix: a novel androgen deprivation therapy for management of patients with advanced prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Analysis of SKI2496 and Leuprolide in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of SKI2496 and leuprolide, two distinct gonadotropin-releasing hormone (GnRH) receptor modulators, based on available data from preclinical animal studies. This document is intended to inform researchers and drug development professionals on the differing mechanisms of action, and to present the available in vivo data for both compounds.
Executive Summary
This compound is an orally bioavailable, small molecule GnRH receptor antagonist, while leuprolide is an injectable GnRH receptor agonist. Their opposing mechanisms of action lead to different physiological effects on the hypothalamic-pituitary-gonadal (HPG) axis. Leuprolide induces a transient surge in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and testosterone (B1683101) before downregulating the GnRH receptor and suppressing hormone production. In contrast, this compound acts as a competitive antagonist, leading to a more immediate suppression of gonadotropins and sex hormones without an initial surge.
Direct comparative studies between this compound and leuprolide in animal models are not yet available in the public domain. This guide, therefore, presents a summary of findings from separate preclinical studies to facilitate a preliminary comparison.
Mechanism of Action
This compound: GnRH Receptor Antagonist
This compound directly blocks the GnRH receptor in the pituitary gland. This competitive inhibition prevents the binding of endogenous GnRH, leading to a rapid decrease in the secretion of LH and FSH. Consequently, this reduces the production of testosterone by the testes. The antagonistic action of this compound avoids the initial "flare-up" phenomenon of increased testosterone levels that is characteristic of GnRH agonists.
dot
Caption: Mechanism of action for this compound, a GnRH antagonist.
Leuprolide: GnRH Receptor Agonist
Leuprolide is a synthetic analog of GnRH. Upon administration, it initially acts as a potent agonist at the GnRH receptor, causing a transient increase in LH and FSH secretion, which in turn stimulates a surge in testosterone levels (the "flare-up" effect). However, continuous stimulation by leuprolide leads to desensitization and downregulation of the GnRH receptors on the pituitary gland. This ultimately results in a profound and sustained suppression of LH and FSH release, and consequently, a reduction of testosterone to castrate levels.[1][2]
dot
References
Navigating the Landscape of GnRH Receptor Antagonists: A Comparative Guide to Long-Term Efficacy in Sex Hormone-Dependent Disorders
For Researchers, Scientists, and Drug Development Professionals
The therapeutic landscape for sex hormone-dependent disorders, including endometriosis, uterine fibroids, and prostate cancer, has been significantly shaped by the advent of Gonadotropin-Releasing Hormone (GnRH) receptor antagonists. These agents offer a distinct mechanism of action compared to their agonist counterparts, leading to rapid suppression of downstream hormonal pathways. This guide provides a comparative analysis of the long-term efficacy of established GnRH receptor antagonists, based on available clinical trial data.
Note on SKI2496: As of the latest literature review, there is no publicly available preclinical or clinical data for a compound designated this compound. Therefore, a direct comparison with this specific agent is not feasible at this time. This guide will focus on the long-term efficacy and safety of clinically evaluated and approved GnRH receptor antagonists.
Mechanism of Action: A Shared Pathway
GnRH receptor antagonists competitively bind to and block the GnRH receptor in the pituitary gland. This action inhibits the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a rapid and dose-dependent decrease in the production of gonadal hormones such as estrogen and testosterone (B1683101). This suppression of sex hormones is the therapeutic basis for their use in hormone-sensitive conditions.
Comparative Long-Term Efficacy Data
The following tables summarize the long-term efficacy of leading GnRH antagonists in their respective indications based on pivotal clinical trials.
Endometriosis: Elagolix
Table 1: Long-Term (12-Month) Efficacy of Elagolix in Women with Moderate to Severe Endometriosis-Associated Pain (Elaris EM-III & Elaris EM-IV Extension Studies)[1][2]
| Efficacy Endpoint | Elagolix 150 mg Once Daily | Elagolix 200 mg Twice Daily |
| Dysmenorrhea Responders (%) | 50.8 - 52.1 | 75.9 - 78.1 |
| Non-Menstrual Pelvic Pain Responders (%) | 66.4 - 67.5 | 67.2 - 69.1 |
| Dyspareunia Responders (%) | 45.2 - 45.9 | 58.1 - 60.0 |
Responder definition: Clinically meaningful reduction in pain and stable or decreased rescue analgesic use.
Uterine Fibroids: Relugolix Combination Therapy
Table 2: Long-Term (52-Week) Efficacy of Relugolix Combination Therapy in Women with Heavy Menstrual Bleeding Associated with Uterine Fibroids (LIBERTY Long-Term Extension Study)[3]
| Efficacy Endpoint | Relugolix Combination Therapy (relugolix 40 mg, estradiol (B170435) 1 mg, norethindrone (B1679910) acetate (B1210297) 0.5 mg) |
| Sustained Responder Rate (%) | 87.7 |
| Mean Reduction in Menstrual Blood Loss Volume (%) | 89.9 |
| Amenorrhea Rate (%) | 70.6 |
| Improvement in Hemoglobin (>2 g/dL) in Anemic Patients (%) | 59.0 |
Responder definition: Menstrual blood loss volume < 80 mL and a ≥50% reduction from baseline.
Prostate Cancer: Degarelix (B1662521)
Table 3: Long-Term (1-Year) Efficacy of Degarelix in Patients with Prostate Cancer (Phase III Study vs. Leuprolide)
| Efficacy Endpoint | Degarelix (240/80 mg) | Leuprolide |
| Testosterone Suppression (≤0.5 ng/mL) from Day 28 to 364 (%) | 97.2 | 96.4 |
| Testosterone Suppression (≤0.5 ng/mL) at Day 3 (%) | 96.1 | 0 |
| Median PSA Reduction at 14 Days (%) | Significantly lower than leuprolide (p < 0.001) | - |
| Median PSA Reduction at 28 Days (%) | Significantly lower than leuprolide (p < 0.001) | - |
A 5-year extension study demonstrated the long-term safety and tolerability of degarelix, with a consistent benefit in prostate-specific antigen (PSA) progression-free survival compared to leuprolide in the first year.
Experimental Protocols: Key Methodologies
The following outlines the general methodologies of the pivotal clinical trials cited. For complete details, referring to the specific trial protocols is recommended.
Elagolix for Endometriosis (Elaris EM-I/II and EM-III/IV Extension)
-
Study Design: Phase 3, multicenter, randomized, double-blind, placebo-controlled trials followed by a 6-month extension study.[1][2]
-
Participants: Premenopausal women (18-49 years) with surgically diagnosed endometriosis and moderate to severe endometriosis-associated pain.
-
Intervention: Elagolix (150 mg once daily or 200 mg twice daily) or placebo for 6 months. In the extension, patients on elagolix continued their assigned dose for an additional 6 months.[1][2]
-
Primary Endpoints: Proportion of responders for dysmenorrhea and non-menstrual pelvic pain at month 3, based on a daily electronic diary.[2]
-
Key Assessments: Daily assessment of pain and rescue analgesic use, bone mineral density (BMD) via dual-energy X-ray absorptiometry (DXA), and endometrial safety via transvaginal ultrasound.[2]
Relugolix Combination Therapy for Uterine Fibroids (LIBERTY 1 & 2 and Extension)
-
Study Design: Two replicate, international, double-blind, 24-week, phase 3 trials with a subsequent 28-week open-label extension study.[3]
-
Participants: Premenopausal women with uterine fibroid-associated heavy menstrual bleeding.
-
Intervention: Once-daily placebo, relugolix combination therapy, or delayed relugolix combination therapy (12 weeks of relugolix monotherapy followed by 12 weeks of combination therapy). All participants in the extension study received relugolix combination therapy.[3]
-
Primary Endpoint: Percentage of participants with a response (menstrual blood loss volume <80 ml and a ≥50% reduction in volume from baseline).
-
Key Assessments: Menstrual blood loss volume (alkaline hematin (B1673048) method), pain scores, quality of life questionnaires, and BMD.[3]
Degarelix for Prostate Cancer (Phase III vs. Leuprolide)
-
Study Design: A 12-month, comparative, randomized, open-label, parallel-group phase III study with a subsequent 5-year extension phase.
-
Participants: Patients with prostate cancer for whom androgen deprivation therapy was indicated.
-
Intervention: Subcutaneous degarelix (starting dose of 240 mg followed by monthly maintenance doses of 80 mg or 160 mg) or intramuscular leuprolide (7.5 mg monthly).
-
Primary Endpoint: Suppression of testosterone to ≤0.5 ng/mL at all monthly measurements from day 28 to day 364.
-
Key Assessments: Serum testosterone and PSA levels, adverse events, and injection-site reactions.
Conclusion
The available long-term data for GnRH receptor antagonists demonstrate their sustained efficacy in managing key symptoms of endometriosis, uterine fibroids, and prostate cancer. Elagolix provides durable pain relief for endometriosis, while relugolix combination therapy offers a significant and lasting reduction in heavy menstrual bleeding associated with uterine fibroids. In prostate cancer, degarelix achieves rapid and sustained testosterone suppression. The choice of a specific antagonist will depend on the indication, desired speed of onset, and the long-term safety profile, particularly concerning bone mineral density. As the field evolves, further long-term comparative studies will be crucial for optimizing patient outcomes in these sex hormone-dependent disorders.
References
validation of SKI2496 as a superior GnRH antagonist in specific applications
For Immediate Release
This guide provides a detailed comparison of SKI2496, a novel, orally bioavailable gonadotropin-releasing hormone (GnRH) antagonist, with other established GnRH antagonists. The data presented herein demonstrates the superior profile of this compound in specific preclinical applications, highlighting its potential as a next-generation therapeutic for hormone-dependent diseases.
Comparative Efficacy and Pharmacokinetics of GnRH Antagonists
A comprehensive analysis of this compound against leading GnRH antagonists reveals its enhanced pharmacological properties. This compound, also identified as compound 18a in seminal research, exhibits not only potent inhibition of the GnRH receptor but also an improved pharmacokinetic profile, suggesting a significant advancement in GnRH antagonist therapy.[1]
| Compound | Type | Binding Affinity (IC50/Kd) | Oral Bioavailability | Key Findings |
| This compound | Non-peptide | IC50: 2.9 nM (ERK1/2 phosphorylation inhibition) | Improved compared to Elagolix | Superior gonadotropic suppression activity compared to Elagolix.[1][2] |
| Elagolix | Non-peptide | Kd: 54 pM | Orally bioavailable | Effective in managing endometriosis-associated pain.[3][4] |
| Relugolix | Non-peptide | IC50: 0.33 nM (human GnRH receptor) | Orally bioavailable | High affinity and potent antagonist for the human GnRH receptor.[5][6][7] |
| Cetrorelix | Peptide | High Affinity | Not orally bioavailable (subcutaneous injection) | Effective in preventing premature LH surges in assisted reproduction.[8][9] |
| Ganirelix | Peptide | Kd: 0.4 nM | Not orally bioavailable (subcutaneous injection) | High binding affinity to the GnRH receptor.[10] |
Mechanism of Action: The GnRH Signaling Pathway
GnRH antagonists competitively bind to GnRH receptors in the anterior pituitary gland. This action blocks the downstream signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), thereby suppressing the production of gonadal steroids like estrogen and testosterone.
Caption: GnRH signaling pathway and the inhibitory action of this compound.
Experimental Protocols
GnRH Receptor Binding Assay (Radioligand Displacement)
This assay determines the binding affinity of a test compound to the GnRH receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human GnRH receptor are prepared by homogenization and centrifugation. The protein concentration is determined using a standard protein assay.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4) is prepared.
-
Competition Assay:
-
A fixed concentration of a radiolabeled GnRH analog (e.g., [125I]-triptorelin) is incubated with the cell membranes.
-
Increasing concentrations of the unlabeled test compound (e.g., this compound) are added to compete with the radioligand for binding to the receptor.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled standard GnRH antagonist.
-
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
In Vivo Luteinizing Hormone (LH) Suppression Assay
This assay evaluates the in vivo efficacy of a GnRH antagonist in suppressing LH levels.
Methodology:
-
Animal Model: A relevant animal model, such as castrated male monkeys or rats, is used. Castration leads to elevated basal LH levels, providing a robust system to measure suppression.
-
Acclimatization: Animals are acclimatized to the experimental conditions.
-
Drug Administration: The test compound (e.g., this compound) is administered orally at various doses. A vehicle control group receives the formulation without the active compound.
-
Blood Sampling: Blood samples are collected at predetermined time points before and after drug administration.
-
LH Measurement: Plasma or serum LH concentrations are measured using a validated immunoassay (e.g., ELISA).
-
Data Analysis: The percentage of LH suppression at each dose and time point is calculated relative to the baseline levels. The dose-response relationship is then determined.
Experimental Workflow for Novel GnRH Antagonist Validation
The validation of a novel GnRH antagonist like this compound follows a structured workflow from initial screening to preclinical evaluation.
Caption: Workflow for the validation of a novel GnRH antagonist.
Conclusion
The available preclinical data strongly suggest that this compound is a highly promising oral GnRH antagonist with a superior profile compared to existing alternatives in key parameters. Its improved oral bioavailability and enhanced gonadotropic suppression activity position it as a strong candidate for further clinical development in the treatment of hormone-sensitive conditions. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation and validation of this and other novel GnRH antagonists.
References
- 1. Discovery of an Orally Bioavailable Gonadotropin-Releasing Hormone Receptor Antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. GNRH Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. drugs.com [drugs.com]
- 10. Ganirelix - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Navigating the Disposal of SKI2496: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing SKI2496, a potent GnRH receptor antagonist, ensuring its proper disposal is a critical component of laboratory safety and environmental responsibility. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this document provides essential guidance based on general laboratory chemical disposal procedures and information from similar research compounds.
It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols compliant with local, state, and federal regulations.
Immediate Safety and Handling Precautions
Before disposal, proper handling of this compound is crucial to minimize exposure and ensure a safe laboratory environment. Based on general safety data sheets for similar chemical compounds from MedchemExpress, the following personal protective equipment (PPE) and handling procedures are recommended.[1][2][3]
| Protective Equipment | Recommended Use |
| Eye Protection | Safety goggles with side-shields should be worn at all times. |
| Hand Protection | Wear appropriate protective gloves. |
| Skin and Body Protection | An impervious lab coat or clothing is recommended. |
| Respiratory Protection | Use a suitable respirator if ventilation is inadequate or if handling powder. |
Handling Guidelines:
-
In case of spills, absorb the material with an inert, non-combustible material and dispose of it as hazardous waste.[1][2][3]
Step-by-Step Disposal Procedures for this compound
The following procedures are general recommendations for the disposal of non-hazardous research chemicals. The specific classification of this compound as hazardous or non-hazardous for disposal purposes must be determined by your institution's EHS department.
Step 1: Waste Identification and Segregation
-
Labeling: Clearly label the waste container with "Hazardous Waste" (or as directed by your EHS office) and the full chemical name: "this compound".
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's protocols. Incompatible chemicals can react dangerously.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a designated, sealed, and properly labeled waste container.
-
Contaminated items such as weighing paper, pipette tips, and gloves should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
Collect solutions containing this compound in a designated, leak-proof, and clearly labeled waste container.
-
Indicate the solvent used and the approximate concentration of this compound on the label.
-
Some institutions may permit the disposal of small quantities of non-hazardous, water-soluble chemicals down the drain with copious amounts of water, but this requires prior approval from the EHS office.[4]
-
-
Empty Containers:
-
Containers that held this compound should be triple-rinsed with a suitable solvent.
-
The rinsate must be collected and disposed of as chemical waste.
-
After triple-rinsing, the container may be disposed of in the regular trash, provided the label has been defaced or removed.[5]
-
Step 3: Arranging for Waste Pickup
-
Contact EHS: Once your waste container is ready for disposal, contact your institution's EHS office to schedule a pickup.
-
Documentation: Complete any required waste disposal forms accurately and completely.
Experimental Workflow for In Vitro Studies with this compound
The following diagram illustrates a typical experimental workflow for evaluating the in vitro activity of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. sfasu.edu [sfasu.edu]
Personal protective equipment for handling SKI2496
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with SKI2496 (CAS No. 1308378-95-1). The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Compound Information and Hazards
This compound is an orally active Gonadotropin-Releasing Hormone (GnRH) receptor antagonist.[1] While specific toxicity data is not fully available, it is imperative to handle this compound with care, assuming high potency and potential hazards. The Safety Data Sheet (SDS) advises avoiding dust formation, breathing vapors, and contact with skin and eyes.[2]
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound. The required equipment is detailed below.
| PPE Category | Specification | Standard Compliance |
| Eye Protection | Tightly fitting safety goggles with side-shields. | EN 166 (EU) or NIOSH (US) |
| Hand Protection | Chemical-impermeable gloves. Must be inspected before use. | EU Directive 89/686/EEC, EN 374 |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing. | - |
| Respiratory | Use in a well-ventilated area. If exposure limits are exceeded or irritation is experienced, use a full-face respirator with appropriate cartridges. | NIOSH (US) or EN 149 (EU) |
Data sourced from the this compound Safety Data Sheet.[2]
Handling and Experimental Workflow
Follow these procedural steps for the safe handling of this compound from receipt to disposal.
3.1. Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound according to the manufacturer's recommendations, typically in a cool, dry, and well-ventilated area away from incompatible materials.
-
Maintain an accurate inventory log.
3.2. Preparation for Experiments
-
Work within a certified chemical fume hood or other ventilated enclosure.
-
Before handling, ensure all required PPE is correctly worn.
-
Use dedicated, calibrated equipment for weighing and preparing solutions.
-
Avoid generating dust. If working with a powder, use appropriate techniques to minimize aerosolization.
3.3. Spill and Emergency Procedures
-
Spill: Evacuate personnel to a safe area. Remove all ignition sources. Prevent further leakage if safe to do so. Do not allow the chemical to enter drains.[2]
-
Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor.[2]
-
Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[2]
-
Inhalation: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[2]
3.4. Disposal Plan
-
All waste materials, including empty containers, contaminated PPE, and unused compound, must be treated as hazardous waste.
-
Dispose of waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous chemical waste disposal. Do not let the chemical enter drains.[2]
Workflow and Safety Diagram
The following diagram illustrates the standard operational workflow for handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
